Ticagrelor-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28F2N6O4S |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i5D2,6D2 |
InChI Key |
OEKWJQXRCDYSHL-YEZHXSOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ticagrelor-d4: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Ticagrelor-d4, a deuterated internal standard essential for the quantitative analysis of the antiplatelet drug Ticagrelor. This document outlines the critical data points, experimental methodologies, and analytical workflows used to ensure the identity, purity, and quality of this stable isotope-labeled compound.
Introduction to this compound
Ticagrelor is a reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. This compound, a deuterated analog of Ticagrelor, serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Ticagrelor in biological matrices. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analyses, while maintaining nearly identical chemical and physical properties.
A Certificate of Analysis for this compound is a formal document that provides detailed information about the quality and purity of a specific batch of the compound. This guide will delve into the key components of a typical this compound CoA.
Data Presentation: Summary of Quantitative Data
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1265911-54-3 |
| Molecular Formula | C₂₃H₂₄D₄F₂N₆O₄S |
| Molecular Weight | 526.59 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol (B129727) |
Table 2: Analytical Data
| Analysis | Method | Result |
| Chemical Purity | HPLC | ≥99.5% |
| Isotopic Purity | Mass Spectrometry | ≥98% |
| Identity Confirmation | ¹H NMR, Mass Spectrometry | Conforms to Structure |
| Residual Solvents | ¹H NMR or GC-MS | Complies with ICH Q3C |
| Assay (as is) | qNMR or HPLC | 95.0% - 105.0% |
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis for this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Ticagrelor and other impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.5) in a gradient or isocratic elution. A typical isocratic mobile phase could be Acetonitrile:Water with 0.1% Formic Acid (55:45 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Objective: To confirm the molecular weight of this compound and determine its isotopic purity.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for molecular weight confirmation and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic distribution.
-
Expected [M+H]⁺: m/z 527.2
-
Expected [M-H]⁻: m/z 525.2
Sample Preparation: A diluted solution of this compound in a suitable solvent is infused directly into the mass spectrometer or injected through an LC system.
Data Analysis: The isotopic purity is determined by comparing the peak intensity of the deuterated molecule to the intensities of the non-deuterated and partially deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Conditions:
-
Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Nuclei: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
Data Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values. The absence of signals at the positions where protons have been replaced by deuterium confirms the deuteration sites. The overall spectrum should be consistent with the structure of Ticagrelor.
Mandatory Visualizations
The following diagrams illustrate the workflows associated with generating a Certificate of Analysis and the analytical characterization of this compound.
Caption: General workflow for generating a Certificate of Analysis.
Caption: Analytical workflow for the characterization of this compound.
An In-Depth Technical Guide to Ticagrelor-d4 Supplier Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the supplier specifications for Ticagrelor-d4, a deuterated analog of the antiplatelet drug Ticagrelor. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound of appropriate quality for their studies. The information presented herein is compiled from publicly available data from various suppliers and relevant scientific literature.
Introduction to this compound
Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation and is used clinically to reduce the risk of thrombotic cardiovascular events. This compound is a stable isotope-labeled version of Ticagrelor, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Ticagrelor in biological samples by mass spectrometry.
General Specifications
Suppliers of research-grade chemicals provide this compound with a set of specifications to ensure its identity, purity, and suitability for analytical applications. While specifications can vary between suppliers, the following tables summarize the typical data provided.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Chemical Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio-d4)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol |
| Synonyms | AZD 6140-d4, AR-C 126532XX-d4 |
| CAS Number | 1265911-54-3 |
| Molecular Formula | C₂₃H₂₄D₄F₂N₆O₄S |
| Molecular Weight | 526.59 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, and other organic solvents |
Table 2: Quality and Purity Specifications
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥99% Deuterated Forms (d₁-d₄) | Mass Spectrometry, NMR |
| Deuterium Enrichment | ≥98 atom % D | Mass Spectrometry, NMR |
| Specific Impurities | Reported on Certificate of Analysis | HPLC, LC-MS/MS |
Experimental Protocols
The quality of this compound is assessed through a series of analytical tests. The following sections detail the general methodologies employed by suppliers for these crucial experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where Ticagrelor exhibits maximum absorbance, typically around 254 nm.
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
The workflow for a typical HPLC purity analysis is illustrated below.
An In-depth Technical Guide to the Isotopic Purity of Ticagrelor-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Ticagrelor-d4, a deuterated analog of the antiplatelet drug Ticagrelor. The isotopic purity of such stable isotope-labeled internal standards is critical for the accuracy and precision of quantitative bioanalytical methods.
This compound is utilized as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. Its efficacy in these roles is directly dependent on its isotopic enrichment and the absence of undeuterated or partially deuterated species. This document details the experimental protocols for assessing this purity and presents typical quantitative data.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is defined by the relative abundance of its different isotopic variants (isotopologues). For this compound, the primary species of interest are the fully deuterated (d4) form and any residual, partially deuterated (d1, d2, d3), and undeuterated (d0) forms. High-resolution mass spectrometry (HRMS) is the definitive technique for quantifying this distribution.
Below is a summary of typical isotopic purity data for a high-quality batch of this compound.
| Isotopologue | Notation | Mass Shift (vs. d0) | Typical Abundance (%) |
| Undeuterated Ticagrelor | d0 | 0 | < 0.1 |
| Monodeuterated Ticagrelor | d1 | +1 | < 0.5 |
| Dideuterated Ticagrelor | d2 | +2 | < 1.0 |
| Trideuterated Ticagrelor | d3 | +3 | < 2.0 |
| Tetradeuterated Ticagrelor | d4 | +4 | > 96.5 |
Experimental Protocols
The determination of isotopic purity relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the preferred method for determining the isotopic distribution of deuterated compounds. It provides the necessary resolution to separate and accurately measure the mass of each isotopologue.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for Ticagrelor.
-
Scan Mode: Full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 500-550).
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue and integrating the peak areas. The relative abundance of each is calculated as a percentage of the total integrated area of all isotopologues.
-
A strategy combining liquid chromatography with high-resolution mass spectrometry is crucial for accurately determining the isotopic enrichment of deuterated compounds[1].
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is excellent for determining isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium (B1214612) labels and to assess for any structural impurities. Quantitative NMR (qNMR) can also be used to determine isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
For qNMR, a certified internal standard with a known concentration is added.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The ¹H NMR spectrum is used to identify any residual proton signals at the sites of deuteration. The integration of these residual signals relative to the integration of a non-deuterated proton signal in the molecule allows for the calculation of the percentage of deuterium incorporation at each labeled position. Quantitative proton NMR (qHNMR) has been successfully employed for the purity determination of Ticagrelor-related compounds[2][3].
-
-
²H (Deuterium) NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Analysis: ²H NMR provides direct detection of the deuterium nuclei. The spectrum will show signals corresponding to each deuterated position, confirming the location of the labels. The relative integrals of these signals can provide information on the relative isotopic enrichment at different sites.
-
Visualizations
Experimental Workflow for Isotopic Purity Analysis by LC-HRMS
Caption: Workflow for LC-HRMS determination of this compound isotopic purity.
Logical Flow for NMR-based Structural and Purity Verification
Caption: NMR workflow for structural confirmation and purity assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
Ticagrelor-d4 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Ticagrelor-d4
Introduction
Ticagrelor (B1683153) is a potent, direct-acting, and reversibly binding oral P2Y12 receptor antagonist. It is a member of the cyclopentyl-triazolopyrimidine class and is clinically used to inhibit platelet aggregation in patients with acute coronary syndromes.[1][2] this compound is a stable isotope-labeled analogue of Ticagrelor, in which four specific hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes this compound an invaluable tool in pharmacokinetic studies, particularly as an internal standard for the quantification of Ticagrelor in biological matrices using mass spectrometry. Its chemical and biological behavior is virtually identical to that of the parent compound, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Chemical Structure
Ticagrelor is a complex molecule featuring a triazolopyrimidine core, which acts as an adenosine (B11128) isostere, linked to a cyclopentane (B165970) ring that mimics ribose.[1] The structure also includes a 3,4-difluorophenylcyclopropylamino group and a propylthio chain.
In this compound, the isotopic labeling is specifically located on the 2-hydroxyethoxy side chain. The four hydrogen atoms on the ethylene (B1197577) glycol moiety are substituted with deuterium atoms.
IUPAC Name: (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[3][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy-d4)cyclopentane-1,2-diol
Chemical and Physical Properties
The key physicochemical properties of Ticagrelor and its deuterated analogue are summarized below. The primary difference is the molecular weight, which is increased in this compound due to the presence of four deuterium atoms.
| Property | Ticagrelor | This compound |
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S[1][6] | C₂₃H₂₄D₄F₂N₆O₄S[7] |
| Molecular Weight | 522.57 g/mol [6][8] | 526.59 g/mol [7] |
| CAS Number | 274693-27-5[1][6] | 1265911-54-3[7] |
| Appearance | Crystalline white to beige powder[8][9] | Solid (presumed white to off-white) |
| Aqueous Solubility | Approx. 10 mcg/mL[9] | Not specified, but expected to be similar to Ticagrelor |
| Purity | ≥98% (HPLC) | Not specified, isotopic purity is a key parameter |
Mechanism of Action and Signaling Pathway
Ticagrelor exerts its antiplatelet effect by reversibly interacting with the P2Y12 receptor, a key ADP receptor on the surface of platelets.[2][10] Unlike thienopyridine drugs (e.g., clopidogrel), Ticagrelor does not require metabolic activation and binds to a site distinct from the ADP binding site, acting as an allosteric antagonist.[11][12]
This binding "locks" the P2Y12 receptor in an inactive state, preventing the ADP-induced Gαi protein-mediated inhibition of adenylyl cyclase.[11][13] Consequently, intracellular cyclic adenosine monophosphate (cAMP) levels remain elevated, leading to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade ultimately prevents the conformational change and activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[10][13]
Experimental Protocols
This compound is predominantly used as an internal standard (IS) for the bioanalytical quantification of Ticagrelor and its active metabolite, AR-C124910XX, in plasma samples. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[3][4][5]
Example Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol is a representative summary based on common methodologies.[3][14][15]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound in methanol).
-
Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Separation (HPLC)
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent C18 reversed-phase column.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute the analytes.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (IS): The precursor ion will be approximately m/z 525.1, while the product ion would likely be the same as unlabeled Ticagrelor (m/z 361.1), depending on where the fragmentation occurs relative to the deuterium labels. The exact transition must be optimized empirically.
References
- 1. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. stable-isotopes.com [stable-isotopes.com]
- 8. Ticagrelor = 98 HPLC 274693-27-5 [sigmaaldrich.com]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 11. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ticagrelor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Gold Standard in Bioanalysis: Ticagrelor-d4 as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving reliable data. This guide provides a detailed examination of the mechanism of action of Ticagrelor-d4 as an internal standard for the quantification of the antiplatelet agent Ticagrelor, complete with experimental protocols and data.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism by which this compound functions as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes. In the case of this compound, four hydrogen atoms have been replaced by deuterium.
This subtle alteration in mass allows the mass spectrometer to differentiate between the endogenous analyte (Ticagrelor) and the internal standard (this compound). However, their physicochemical properties remain nearly identical.[1][2] This near-perfect chemical mimicry is the cornerstone of its effectiveness.
By introducing a known quantity of this compound into a biological sample at the very beginning of the analytical process, it experiences the same physical and chemical variations as the analyte.[1][3] Any loss of substance during sample preparation, extraction, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer (known as matrix effects), will affect both the analyte and the internal standard to the same degree.[1][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]
Experimental Design and Protocols
The quantification of Ticagrelor in biological matrices like human plasma typically involves liquid chromatography coupled with tandem mass spectrometry. The following is a representative protocol synthesized from validated methods.[5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot : Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the working solution of this compound (concentration will depend on the expected analyte range) to each plasma sample, standard, and quality control sample.
-
Vortex : Briefly vortex the samples to ensure thorough mixing.
-
Extraction : Add 1 mL of an organic solvent (e.g., ethyl acetate) to the tube.[5][6]
-
Agitation : Vortex the mixture vigorously for approximately 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic layer from the aqueous plasma layer and precipitated proteins.
-
Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Injection : Vortex the reconstituted sample and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for Ticagrelor-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Ticagrelor-d4, a deuterated internal standard essential for the accurate quantification of the antiplatelet drug Ticagrelor (B1683153) in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical standards and detailed experimental protocols for pharmacokinetic, pharmacodynamic, and bioequivalence studies.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research and analytical purposes. It is crucial to source this internal standard from reputable vendors to ensure isotopic purity and chemical stability.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| MedchemExpress | This compound (AZD6140-d4) | HY-13096S1 | 274693-27-5 (Unlabeled) | C₂₃H₂₄D₄F₂N₆O₄S | 526.62 | Inquire for availability and pricing. |
| Stable-Isotopes | Ticagrelor D4 | Inquire | 1265911-54-3 | C₂₃H₂₄D₄F₂N₆O₄S | 526.59 | Inquire for stock status. |
Note: The availability and catalog numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties of Ticagrelor and its Deuterated Analog
The physicochemical properties of Ticagrelor and its deuterated analog are critical for the development of analytical methods.
Table 2: Physicochemical Data
| Property | Ticagrelor | This compound |
| CAS Number | 274693-27-5[1][2][3][4] | 1265911-54-3[5] |
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S[1][3] | C₂₃H₂₄D₄F₂N₆O₄S[5][6] |
| Molecular Weight | 522.57 g/mol [1] | 526.59 g/mol [5] |
| Synonyms | AZD6140, Brilinta, Brilique | AZD6140-d4 |
Experimental Protocols: Quantification of Ticagrelor in Human Plasma using LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of Ticagrelor in human plasma using a deuterated internal standard like this compound. This method is based on common practices in bioanalytical laboratories.
Materials and Reagents
-
Ticagrelor analytical standard
-
This compound (or other suitable deuterated analog like Ticagrelor-d7) as an internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) acetate
-
Human plasma (with anticoagulant, e.g., K₂-EDTA)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
-
HPLC column (e.g., C18)
Sample Preparation
The objective of sample preparation is to extract Ticagrelor and the internal standard from the plasma matrix, removing proteins and other interfering substances.
Protein Precipitation (PPT) Method:
-
To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL of this compound).
-
Vortex the mixture for 10 minutes to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Method:
-
To a 200 µL aliquot of plasma, add the internal standard solution.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1260 HPLC or equivalent |
| Column | Acclaim™ RSLC 120 C₁₈ (2.2 µm, 2.1 × 100 mm) or equivalent |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | Ticagrelor: m/z 521.1 → 361.1[7]; Ticagrelor-d7: m/z 530.4 > 127.0 (example) |
Note: These parameters should be optimized for the specific instrumentation and deuterated standard used.
Mandatory Visualizations
Signaling Pathway of Ticagrelor
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets. It prevents ADP-mediated platelet activation and aggregation.
Caption: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a critical step to ensure the reliability of the data generated from study samples.
Caption: General workflow for bioanalytical method validation.
Logical Relationship for Sample Analysis
This diagram illustrates the logical steps involved from receiving a biological sample to obtaining the final concentration data.
References
- 1. scbt.com [scbt.com]
- 2. Ticagrelor API Manufacturer & Supplier - CTX Lifesciences [ctxls.com]
- 3. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ticagrelor API Manufacturer and Supplier | CAS 274693-27-5 - Dr. Reddy's [api.drreddys.com]
- 5. stable-isotopes.com [stable-isotopes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Ticagrelor-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Ticagrelor-d4, a deuterated isotopologue of the antiplatelet agent Ticagrelor. The inclusion of deuterium (B1214612) atoms serves critical roles in pharmaceutical research, primarily as an internal standard for quantitative bioanalytical assays and in studies exploring the potential for improved pharmacokinetic profiles by altering metabolic pathways.[1][2][3] This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and key analytical data.
Introduction to Ticagrelor and Isotopic Labeling
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[4][5] It is clinically used to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). The deuterated analog, this compound, contains four deuterium atoms on the hydroxyethoxy side chain. This specific labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic and metabolic studies, without altering its fundamental chemical properties. Furthermore, the "deuterium strategy" is sometimes employed to slow the rate of drug metabolism, potentially improving a drug's half-life and overall pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound follows the established routes for Ticagrelor, with the key modification being the introduction of a deuterated side-chain precursor at the appropriate step. The overall strategy is convergent, involving the preparation of the core triazolo[4,5-d]pyrimidine structure and its subsequent coupling with the deuterated cyclopentanol (B49286) side-chain.
A plausible synthetic workflow is outlined below.
The synthesis involves multiple steps, adapted from established procedures for Ticagrelor.
-
Step 1: Synthesis of the Triazole Intermediate:
-
React 4,6-dichloro-2-(propylthio)-5-aminopyrimidine with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in a suitable solvent like ethylene (B1197577) glycol with a non-nucleophilic base (e.g., triethylamine) at an elevated temperature (e.g., 100°C) to form the substituted pyrimidine intermediate via nucleophilic substitution.
-
Perform a diazotization reaction on the resulting intermediate using a nitrite (B80452) source (e.g., sodium nitrite or a resin-NO2 reagent) in an acidic medium (e.g., acetic acid) to facilitate the ring closure, forming the triazolo[4,5-d]pyrimidine core structure.
-
-
Step 2: C-N Coupling with Deuterated Side-Chain:
-
Condense the triazole intermediate with the deuterated amino cyclopentanol side-chain, 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol-d4. This reaction is typically carried out in a polar solvent like acetonitrile (B52724) in the presence of a base such as triethylamine.
-
-
Step 3: Deprotection:
-
Remove the acetonide protecting group from the coupled product using acidic hydrolysis. A common method involves stirring the compound in a mixture of dichloromethane (B109758) (DCM) and aqueous hydrochloric acid.
-
-
Step 4: Purification:
-
After reaction completion and pH adjustment, extract the crude this compound into an organic solvent like ethyl acetate (B1210297).
-
Purify the crude product by recrystallization from a solvent system such as ethyl acetate and n-heptane or by column chromatography to achieve high purity (>99%). The final product is typically dried under vacuum.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The workflow involves a combination of mass spectrometry, NMR spectroscopy, and chromatography.
LC-MS/MS is the definitive technique for confirming the molecular weight of this compound and is the primary application for this molecule as an internal standard.
Table 1: Mass Spectrometry Data
| Analyte | Formula | Molecular Weight | Ionization Mode | Expected [M-H]⁻ (m/z) | Key Fragment Ion (m/z) |
|---|---|---|---|---|---|
| Ticagrelor | C₂₃H₂₈F₂N₆O₄S | 522.57 | ESI- | 521.1 | 361.1 |
| This compound | C₂₃H₂₄D₄F₂N₆O₄S | 526.59 | ESI- | 525.1 | 361.1 or 365.1 * |
The fragment may or may not retain the deuterium atoms depending on the fragmentation pathway.
Experimental Protocol: LC-MS/MS A validated LC-MS/MS method for the quantification of Ticagrelor can be adapted for this compound.
-
Chromatography:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
-
Mobile Phase: Gradient elution using acetonitrile and water (or 5 mM ammonium (B1175870) acetate) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
MS System: Triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ticagrelor: m/z 521.1 → 361.1
-
This compound: m/z 525.1 → 361.1 (or other appropriate fragment)
-
-
NMR spectroscopy is used to confirm the precise location of the deuterium atoms.
Expected Spectral Changes:
-
¹H NMR: The proton signals corresponding to the two methylene (B1212753) groups of the hydroxyethoxy side chain (-O-CH₂-CH₂-OH) in unlabeled Ticagrelor will be absent or significantly diminished in the ¹H NMR spectrum of this compound.
-
¹³C NMR: The carbon signals for the deuterated positions (-O-C D₂-C D₂-OH) will exhibit splitting into multiplets due to carbon-deuterium (C-D) coupling and will have a lower intensity compared to their protonated counterparts.
Experimental Protocol: NMR
-
Instrument: Bruker 500 MHz or 700 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., HSQC, HMBC) experiments can be run to confirm the full structure.
High-performance liquid chromatography with UV detection is used to determine the purity of the final compound.
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
|---|---|
| Column | C8 or C18 reverse-phase (e.g., 150 x 4.6 mm, 5.0 µm). |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., 50 mM Ammonium Acetate). |
| Flow Rate | 0.7 - 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection | UV absorbance at 270 nm. |
| Injection Volume | 20 µL. |
Experimental Protocol: HPLC Purity
-
Prepare a standard solution of this compound in a suitable diluent (e.g., mobile phase).
-
Inject the solution into the HPLC system operating under the conditions specified in Table 2.
-
Record the chromatogram and calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. A purity of >99% is typically required for analytical standards.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (AZD6140-d4) | 稳定同位素 | MCE [medchemexpress.cn]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Ticagrelor: molecular discovery to clinical evidence: Ticagrelor: a novel antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]
Ticagrelor-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ticagrelor-d4, a deuterated isotopologue of the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in drug development, offering key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.
Core Compound Data: this compound
Quantitative data for this compound and its parent compound, Ticagrelor, are summarized below for easy reference and comparison.
| Property | This compound | Ticagrelor |
| CAS Number | 1265911-54-3 | 274693-27-5 |
| Molecular Weight | 526.59 | 522.57 |
| Molecular Formula | C₂₃H₂₄D₄F₂N₆O₄S | C₂₃H₂₈F₂N₆O₄S |
Mechanism of Action: P2Y12 Receptor Antagonism
Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its effect.[1][2][3] It binds to a site on the P2Y12 receptor that is distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site.[2][4] This binding "locks" the receptor in an inactive state, preventing the conformational change that is normally induced by ADP.[2]
This allosteric inhibition prevents the activation of the Gi protein coupled to the P2Y12 receptor.[5] Consequently, the downstream signaling cascade is inhibited, which includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[5] Reduced cAMP levels result in decreased protein kinase A (PKA) activity and subsequently, lower phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[5] The dephosphorylation of VASP is a critical step for the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation. By preventing this, Ticagrelor effectively blocks platelet aggregation.[1]
Furthermore, Ticagrelor has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1), leading to an increase in extracellular adenosine.[5] Adenosine can then stimulate adenosine A2A receptors, which are coupled to Gs proteins, leading to an increase in cAMP and further contributing to the inhibition of platelet aggregation.[5]
Experimental Protocols
General Synthesis Workflow for Ticagrelor Analogues
The synthesis of Ticagrelor and its analogues, including deuterated versions, is a multi-step process. A generalized workflow is presented below, based on common synthetic strategies for this class of compounds.
A detailed synthetic protocol for Ticagrelor can be complex and proprietary. However, a general approach involves the condensation of a pyrimidine (B1678525) amine derivative with a cyclopentyl derivative, followed by the construction of the triazole ring through diazotization.[6] The subsequent coupling with a cyclopropylamine derivative and a final deprotection step yields the target compound.[6] For the synthesis of this compound, deuterated starting materials would be incorporated at the appropriate steps.
In Vitro Platelet Aggregation Assay
This protocol describes a method for assessing the antiplatelet activity of Ticagrelor using light transmission aggregometry (LTA) or whole-blood platelet aggregation.
1. Blood Collection and Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
For LTA, prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.
-
For whole-blood aggregation, the blood can be used directly after dilution with saline.
2. Assay Procedure:
-
Pre-warm the PRP or whole blood samples to 37°C.
-
Add the test compound (Ticagrelor, this compound, or vehicle control) to the sample and incubate for a specified period.
-
Initiate platelet aggregation by adding a platelet agonist. Common agonists and their typical concentrations include:
-
Measure the change in light transmission (for LTA) or impedance (for whole-blood aggregometry) over time using an aggregometer.
3. Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum percentage of light transmission or the area under the aggregation curve.
-
The inhibitory effect of the test compound is calculated relative to the vehicle control.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of experimental protocols is recommended.
References
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticagrelor - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ticagrelor-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Solubility Data
The solubility of Ticagrelor has been determined in various organic solvents. The following table summarizes the quantitative data available from multiple sources, providing a comparative reference for laboratory use.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) | Reference |
| Dimethylformamide (DMF) | ~ 25 | ~ 0.048 | Not Specified | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~ 20 | ~ 0.038 | Not Specified | [1] |
| Ethanol | ~ 15 | ~ 0.029 | Not Specified | [1] |
| Methanol | Freely Soluble | Not Quantified | Not Specified | [2] |
| Anhydrous Ethanol | Soluble | Not Quantified | Not Specified | [2] |
| Ethyl Acetate | Soluble | Not Quantified | Not Specified | |
| 2-Butanone | 7.758 x 10⁻² (mole fraction) | Not Calculated | 40 | |
| Cyclohexanone | > 2-Butanone | Not Calculated | 40 | |
| Toluene | 3.0 x 10⁻⁵ (mole fraction) | Not Calculated | 0 | |
| Acetonitrile | Lower than other tested solvents | Not Calculated | 0-40 | |
| Water | ~ 0.01 | ~ 1.9 x 10⁻⁵ | Room Temperature |
Note: The molecular weight of Ticagrelor (522.57 g/mol ) was used for molar solubility calculations. The molecular weight of Ticagrelor-d4 will be slightly higher.
Experimental Protocols
A detailed understanding of the methodologies used to determine solubility is crucial for reproducing and building upon existing data.
Isothermal Dissolution Equilibrium Method
A study by Wang et al. (2020) utilized the isothermal dissolution equilibrium method to determine the solubility of Ticagrelor in twelve different organic solvents at temperatures ranging from 273.15 to 313.15 K.
Workflow:
-
Sample Preparation: An excess amount of Ticagrelor was added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture was continuously stirred at a constant temperature to reach solid-liquid phase equilibrium.
-
Sampling and Analysis: After reaching equilibrium, the supernatant was filtered to remove undissolved solid. The concentration of Ticagrelor in the filtrate was then determined using High-Performance Liquid Chromatography (HPLC).
-
Data Correlation: The experimental solubility data was then correlated using thermodynamic models such as the modified Apelblat equation and the λh equation.
Caption: Workflow for determining solubility via the isothermal dissolution equilibrium method.
Signaling Pathway of Ticagrelor
Ticagrelor is a direct-acting P2Y12 receptor antagonist. Understanding its mechanism of action provides context for its biological relevance.
Caption: Ticagrelor's role as a reversible antagonist of the P2Y12 receptor.
Concluding Remarks
The solubility data for Ticagrelor in organic solvents provides a critical foundation for the formulation and analytical development of this compound. The provided experimental protocols offer a starting point for in-house solubility determination. Researchers are encouraged to perform specific solubility studies for this compound to confirm these estimations and further refine formulation strategies.
References
An In-depth Technical Guide to the Storage and Stability of Ticagrelor-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Ticagrelor-d4. As a deuterated analog of Ticagrelor, this compound is predominantly utilized as an internal standard in quantitative bioanalytical assays. Ensuring its stability is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines recommended storage conditions, details potential degradation pathways, and provides insights into the experimental protocols for stability assessment.
Note on this compound Data: Specific stability and degradation studies for this compound are not extensively published. However, due to the minor structural difference between Ticagrelor and its deuterated counterpart (the substitution of four hydrogen atoms with deuterium), their chemical properties, and thus their storage requirements and degradation pathways, are considered to be virtually identical. The data presented herein for Ticagrelor is, therefore, presented as a reliable proxy for this compound.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data for Ticagrelor.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| Room Temperature | 20°C to 25°C (68°F to 77°F) | Not specified for long-term | [2] |
It is also recommended to keep the compound in a tightly sealed container, protected from light and moisture.[3]
Stability Profile and Degradation Pathways
Ticagrelor, and by extension this compound, is susceptible to degradation under certain stress conditions. Forced degradation studies have been instrumental in identifying the key degradation pathways, which primarily include oxidation, S-dealkylation, and N-dealkylation.[4][5]
The following diagram illustrates the major degradation pathways of Ticagrelor.
Caption: Major degradation pathways of Ticagrelor.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Summary of Forced Degradation Conditions
The table below summarizes the conditions applied in forced degradation studies of Ticagrelor.
| Stress Condition | Reagent/Method | Observation |
| Acidic Hydrolysis | 0.1N HCl at 70°C for 2 hours | Significant degradation observed.[6] |
| Alkaline Hydrolysis | 0.1N NaOH | Significant degradation observed.[1] |
| Oxidative | 3% H₂O₂ | Significant degradation observed.[1] |
| Photolytic | Exposure to UV light | Stable.[1] |
| Thermolytic | Dry heat | Stable.[1] |
Analytical Workflow for Stability Testing
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common technique.
The following diagram outlines a typical experimental workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Methodological Details for a Stability-Indicating HPLC Method
A number of stability-indicating HPLC methods have been developed for Ticagrelor.[1][6][7] While specific parameters may vary, a general methodology is provided below.
-
Chromatographic System: A standard HPLC system with a UV or PDA detector is typically used. For identification of degradation products, a mass spectrometer is essential.
-
Column: A C18 column is commonly employed for separation.[4][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[4][6]
-
Detection: UV detection is often performed at a wavelength where Ticagrelor and its degradation products have significant absorbance, for instance, around 254 nm.[6][7]
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1]
Conclusion
While specific stability data for this compound is limited, the extensive information available for Ticagrelor provides a robust framework for its proper storage and handling. As a best practice, this compound should be stored at -20°C or below in its solid form and at -80°C when in solution to ensure long-term stability. Researchers should be aware of its susceptibility to degradation under acidic, alkaline, and oxidative conditions. The use of a validated stability-indicating analytical method is imperative for any study involving this compound to ensure the integrity of the analytical results. This guide serves as a foundational resource for scientists and professionals in the field of drug development and research, enabling them to maintain the quality and reliability of their work with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Brilinta (ticagrelor) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Methodological & Application
Application Note: High-Throughput Analysis of Ticagrelor and Ticagrelor-d4 in Human Plasma by LC-MS/MS
Introduction
Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The development of robust and reliable bioanalytical methods for the quantification of Ticagrelor in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ticagrelor-d4, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ticagrelor and its internal standard, this compound, in human plasma.
Analytical Method
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Ticagrelor, with this compound used as the internal standard. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Ticagrelor and this compound reference standards
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock solutions of Ticagrelor and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v).
Sample Preparation
A simple protein precipitation method was employed for plasma sample extraction. To 100 µL of plasma, 300 µL of acetonitrile containing this compound (internal standard) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a C18 analytical column. The mobile phase consisted of a gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The flow rate was maintained at 0.4 mL/min.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in the positive ion mode. The detection of the analytes was performed using multiple reaction monitoring (MRM). The optimized MRM transitions were m/z 523.2 → 403.2 for Ticagrelor and m/z 527.2 → 407.2 for this compound.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (Ticagrelor) | 523.2 → 403.2 |
| MRM Transition (this compound) | 527.2 → 407.2 |
| Dwell Time | 100 ms |
Table 2: Method Validation Summary
| Parameter | Ticagrelor |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 90 - 110% |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Ticagrelor.
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Ticagrelor in human plasma using this compound as an internal standard. The simple sample preparation and fast chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, and accuracy.
Application Note: High-Throughput Quantification of Ticagrelor in Human Plasma using LC-MS/MS with Ticagrelor-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ticagrelor (B1683153) in human plasma. The protocol employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Ticagrelor-d4, to ensure accuracy and precision. The method is suitable for high-throughput analysis in pharmacokinetic studies and other research applications.
Introduction
Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. Monitoring its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This protocol details a validated LC-MS/MS method for the reliable determination of Ticagrelor in human plasma, offering high sensitivity and a broad dynamic range.
Experimental
Materials and Reagents
-
Ticagrelor reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 70% B over 0.5 min, hold at 70% B for 5.5 min, return to 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | |
| Ticagrelor | m/z 521.1 → 361.1 |
| This compound (IS) | m/z 525.1 → 365.1 (Predicted) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 650°C |
Quantitative Data Summary
The following tables summarize the performance characteristics of the method, compiled from various validated protocols for Ticagrelor analysis.[1][2][3][4][5]
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ticagrelor | 0.2 - 2500 | 0.2 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | ≤ 7.75 | -4.87 to 1.75 | ≤ 5.67 | -2.18 to 7.68 |
| Low QC | 0.5 | ≤ 7.75 | -4.87 to 1.75 | ≤ 5.67 | -2.18 to 7.68 |
| Mid QC | 200 | ≤ 7.75 | -4.87 to 1.75 | ≤ 5.67 | -2.18 to 7.68 |
| High QC | 2000 | ≤ 7.75 | -4.87 to 1.75 | ≤ 5.67 | -2.18 to 7.68 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Ticagrelor | Low | 99.2 - 105 | 102 - 110 |
| High | 99.2 - 105 | 102 - 110 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for Ticagrelor quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Ticagrelor in human plasma. The simple sample preparation and robust chromatographic conditions make it well-suited for pharmacokinetic studies and routine analysis in a research setting.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ticagrelor-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the sample preparation and quantification of Ticagrelor-d4 in biological matrices, primarily human plasma. The methodologies described are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK) studies.
Introduction
Ticagrelor (B1683153) is an orally active, reversible, and direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation. It is used for the prevention of thrombotic events in patients with acute coronary syndrome. This compound, a deuterated analog of Ticagrelor, is commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of quantification. This application note outlines various sample preparation techniques, including protein precipitation and liquid-liquid extraction, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Several methods can be employed for the extraction of Ticagrelor and its deuterated internal standard from biological samples. The choice of method depends on the required sensitivity, sample matrix, and available equipment.
Method 1: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample clean-up.[1][2][3][4] Acetonitrile (B52724) is a common precipitating agent that efficiently removes proteins from the plasma sample.[1][2]
Materials:
-
Human plasma samples containing Ticagrelor and this compound
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant is now ready for injection into the HPLC or LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of Ticagrelor.[2]
Materials:
-
Human plasma samples containing Ticagrelor and this compound
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the chromatographic analysis.
-
The reconstituted sample is ready for injection.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Ticagrelor using LC-MS/MS. These values can be used as a reference for method development and validation.
Table 1: LC-MS/MS Method Parameters for Ticagrelor Quantification
| Parameter | Value |
| Chromatographic Column | C18 column (e.g., Kinetex XB-C18)[4] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water[4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Ticagrelor) | Precursor Ion > Product Ion |
| MS/MS Transition (this compound) | Precursor Ion > Product Ion |
Table 2: Performance Characteristics of Ticagrelor Quantification Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 1 - 2000 ng/mL[4] | 0.2 - 2500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 0.2 ng/mL[3] |
| Precision (%CV) | < 15%[4] | < 10% |
| Accuracy (%RE) | ± 15%[4] | ± 10% |
| Recovery | > 85% | > 90% |
Visualizations
Workflow for Sample Preparation and Analysis
The following diagram illustrates the general workflow for the preparation and analysis of samples for this compound quantification.
Caption: General workflow for this compound sample preparation and analysis.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and key considerations at each stage of the analytical method.
Caption: Logical flow of analytical method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Ticagrelor in Human Plasma Using Ticagrelor-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative bioanalysis of ticagrelor (B1683153) in human plasma using a stable isotope-labeled internal standard, specifically Ticagrelor-d4. The protocols and data presented are compiled from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While the literature more commonly describes methods using Ticagrelor-d7, the principles and procedures are directly applicable to the use of this compound.
Introduction
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] Accurate and precise quantification of ticagrelor in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Mechanism of Action
Ticagrelor reversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa receptor complex.[2][3] This inhibition of the downstream signaling pathway ultimately blocks platelet aggregation and thrombus formation.[2][3]
Figure 1: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.
Experimental Protocols
The following protocols are adapted from validated LC-MS/MS methods for ticagrelor quantification in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of ticagrelor and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the ticagrelor stock solution with 50% acetonitrile (B52724) to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate ticagrelor working solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ticagrelor from human plasma.
-
Aliquot 50 µL of human plasma (sample, CS, or QC) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Figure 2: Experimental Workflow for Ticagrelor Bioanalysis in Human Plasma.
LC-MS/MS Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of ticagrelor.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 30% B, ramp to 90% B, hold, and re-equilibrate |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ticagrelor) | m/z 522.2 → 403.1 |
| MRM Transition (this compound) | m/z 526.2 → 407.1 (Predicted) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Note: The MRM transition for this compound is predicted based on the fragmentation pattern of ticagrelor. This should be optimized empirically.
Method Validation Summary
The following tables present a summary of quantitative data from a validated bioanalytical method for ticagrelor in human plasma. While a different internal standard was used in the cited study, similar performance is expected with this compound.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ticagrelor | 0.2 - 2500 | ≥ 0.995 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.6 | ≤ 8.0 | 95.0 - 105.0 | ≤ 6.0 | 98.0 - 102.0 |
| Medium | 100 | ≤ 7.5 | 96.0 - 104.0 | ≤ 5.5 | 97.0 - 103.0 |
| High | 2000 | ≤ 9.0 | 97.0 - 103.0 | ≤ 6.0 | 96.0 - 104.0 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 0.6 | 99.2 - 105.0 | 102.0 - 110.0 |
| High | 2000 | 102.0 - 105.0 | 103.0 - 108.0 |
Conclusion
The described LC-MS/MS method, utilizing protein precipitation for sample preparation and a stable isotope-labeled internal standard such as this compound, provides a robust, sensitive, and specific approach for the quantification of ticagrelor in human plasma. This methodology is well-suited for high-throughput bioanalysis in support of clinical and preclinical drug development. The provided protocols and performance data serve as a comprehensive guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Ticagrelor using Ticagrelor-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticagrelor (B1683153) is an orally administered, reversible, and direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as Ticagrelor-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic studies. This approach minimizes variability and corrects for matrix effects, ensuring the highest accuracy and precision in the quantification of Ticagrelor in biological matrices.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Ticagrelor using this compound as an internal standard, employing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Profile of Ticagrelor
Ticagrelor is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1.5 hours. It is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into an active metabolite, AR-C124910XX, which is equipotent to the parent drug. The elimination of Ticagrelor is primarily through hepatic metabolism, with a mean half-life of about 7 hours for Ticagrelor and 9 hours for the active metabolite.
Quantitative Data Summary
The following tables summarize key quantitative data from a validated LC-MS/MS method for the simultaneous determination of Ticagrelor and its active metabolite, AR-C124910XX, using a deuterated internal standard. While the specific use of this compound is detailed in the protocol, the presented data is representative of a method using a closely related isotopologue, Ticagrelor-d7, demonstrating the expected performance of the assay.[1]
Table 1: LC-MS/MS Method Parameters [1]
| Parameter | Value |
| Chromatography | |
| Column | Phenomenex Luna® C18 |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (B52724) (20:80, v/v) |
| Flow Rate | 0.2 mL/min |
| Run Time | ~2 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ticagrelor) | m/z 523.4 → 127.0 |
| MRM Transition (AR-C124910XX) | m/z 479.2 → 363.1 (Representative) |
| MRM Transition (this compound) | m/z 527.4 → 127.0 (Expected) |
| Internal Standard | Ticagrelor-d7 (m/z 530.4 → 127.0) |
Note: The MRM transition for AR-C124910XX and the expected transition for this compound are based on their chemical structures and typical fragmentation patterns. The provided internal standard transition is for Ticagrelor-d7.
Table 2: Method Validation Summary [1]
| Parameter | Ticagrelor | AR-C124910XX |
| Linearity Range (ng/mL) | 2 - 1500 | 2 - 1500 (Representative) |
| Correlation Coefficient (r²) | ≥ 0.9991 | ≥ 0.999 (Representative) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2 (Representative) |
| Intra-day Precision (%RSD) | ||
| Low QC | 4.9% | < 5% (Representative) |
| Mid QC | 1.0% | < 5% (Representative) |
| High QC | 1.8% | < 5% (Representative) |
| Inter-day Precision (%RSD) | ||
| Low QC | 8.7% | < 10% (Representative) |
| Mid QC | 1.8% | < 10% (Representative) |
| High QC | 3.5% | < 10% (Representative) |
| Accuracy (% Bias) | ||
| Intra-day | 97.0% to 105.9% | 95% to 105% (Representative) |
| Inter-day | 97.5% to 102.9% | 95% to 105% (Representative) |
Table 3: Recovery and Matrix Effect [1]
| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |
| Ticagrelor | Low QC | 85.2 | 98.5 |
| Mid QC | 86.1 | 99.2 | |
| High QC | 87.5 | 101.3 | |
| Ticagrelor-d7 (IS) | - | 86.8 | 99.8 |
Note: This data is for Ticagrelor and its closely related deuterated internal standard, Ticagrelor-d7, and is representative of the performance expected with this compound.
Table 4: Pharmacokinetic Parameters of Ticagrelor (90 mg oral dose in healthy volunteers) [2]
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 525 ± 145 |
| Tmax (h) | 2.0 (1.0 - 4.0) |
| AUC(0-t) (ng·h/mL) | 2540 ± 780 |
| AUC(0-inf) (ng·h/mL) | 2610 ± 810 |
| T½ (h) | 7.2 ± 1.5 |
Note: This table presents representative pharmacokinetic parameters of Ticagrelor from a study in healthy volunteers and may vary depending on the study population and design.
Experimental Protocols
Stock Solution and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Ticagrelor, AR-C124910XX, and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ticagrelor and AR-C124910XX stock solutions with 50% methanol to create a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography: Perform chromatographic separation using the parameters outlined in Table 1 .
-
Mass Spectrometry: Set up the mass spectrometer with the ionization and MRM parameters detailed in Table 1 . Optimize the collision energy and other compound-specific parameters for each analyte and the internal standard.
-
Data Acquisition and Processing: Acquire the data using the instrument's software. Quantify the peak areas of Ticagrelor and AR-C124910XX relative to the peak area of the this compound internal standard.
Visualizations
Ticagrelor Metabolism Pathway
Caption: Simplified metabolic pathway of Ticagrelor.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalysis of Ticagrelor in plasma.
References
- 1. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ticagrelor in Human Plasma by LC-MS/MS using Ticagrelor-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ticagrelor (B1683153) is an orally active, reversible, direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Accurate quantification of Ticagrelor in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ticagrelor in human plasma. The method utilizes a stable isotope-labeled internal standard, Ticagrelor-d4, to ensure high accuracy and precision.
Principle
This method employs liquid chromatography to separate Ticagrelor and its deuterated internal standard, this compound, from endogenous plasma components. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, compensates for variations in sample preparation and instrument response, leading to reliable quantification. While both positive and negative ionization modes can be used for Ticagrelor, negative mode often provides a higher response.[3]
Experimental Protocols
3.1. Materials and Reagents
-
Ticagrelor reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water
-
Formic acid or ammonium (B1175870) acetate
-
Human plasma (K2-EDTA)
3.2. Instrumentation
-
A liquid chromatography system capable of delivering accurate gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3.3. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ticagrelor and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ticagrelor stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
3.4. Sample Preparation (Protein Precipitation) This protocol is based on a common and simple extraction method.[3][4]
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except the blank.
-
For calibration standards and quality controls, spike the appropriate amount of the Ticagrelor working standard solutions.
-
Vortex the samples for 30 seconds.
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V (Negative) / 5500 V (Positive) |
| Source Temperature | 500°C |
| Dwell Time | 150 ms |
| Collision Gas | Nitrogen |
Data Presentation: Mass Spectrometry Transitions
The following MRM transitions are recommended for the quantification and confirmation of Ticagrelor and this compound. The transitions for this compound are inferred from the known fragmentation of Ticagrelor and its heavier isotope-labeled analogs.
Table 3: MRM Transitions for Ticagrelor and this compound
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |
| Ticagrelor | Negative | 521.1 | 361.1 | Quantifier |
| Negative | 521.1 | 168.2 | Qualifier | |
| Positive | 523.4 | 127.0 | Quantifier | |
| This compound | Negative | 525.1 | 365.1 | IS Quantifier |
| Positive | 527.4 | 127.0 | IS Quantifier |
Note: The exact m/z values for this compound may vary slightly depending on the position of the deuterium (B1214612) labels. The provided values are predictive.
Visualizations
References
- 1. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Ticagrelor and its Deuterated Analog Ticagrelor-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the chromatographic separation of Ticagrelor and its deuterated internal standard, Ticagrelor-d4, primarily for quantitative analysis in biological matrices.
Introduction
Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, a robust and reliable analytical method is essential for the accurate quantification of Ticagrelor in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification as it corrects for variability in sample preparation and instrument response. This application note details validated High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Ticagrelor and this compound.
Chromatographic Methods and Quantitative Data
Multiple chromatographic strategies have been successfully employed for the analysis of Ticagrelor. The choice of method often depends on the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of various validated methods.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC methods are widely used for the determination of Ticagrelor in bulk drug and pharmaceutical dosage forms. These methods are typically stability-indicating.
Table 1: Summary of HPLC Methods for Ticagrelor Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Symmetry C18 (250mm x 4.6mm, 5µm)[1] | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[2] | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol (B129727):Phosphate (B84403) Buffer (pH 4) (75:25 v/v)[1] | Methanol:Phosphate Buffer (0.02M, pH adjusted with orthophosphoric acid) (45:55 v/v)[2] | Acetonitrile (B52724):Methanol:Water (40:30:30 v/v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection | UV at 256 nm | UV at 255 nm | UV at 280 nm |
| Retention Time | 2.750 min | Not Specified | Not Specified |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC methods offer faster analysis times and improved resolution, making them suitable for high-throughput analysis.
Table 2: Summary of UHPLC Method for Ticagrelor Analysis
| Parameter | Method Details |
| Stationary Phase | Acuity UPLC BDS C8 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Buffer (0.1% OPA, pH 2.2):Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | TUV detector at 240 nm |
| Retention Time | 0.942 min |
| Injection Volume | 1 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of Ticagrelor and this compound in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard like Ticagrelor-d7 has been reported, and a similar approach is directly applicable for this compound.
Table 3: Summary of LC-MS/MS Methods for Ticagrelor and its Deuterated Standard
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Phenomenex Luna® C18 column | Kinetex XB-C18 column |
| Mobile Phase | 0.1% Formic acid in Water:Acetonitrile (20:80, v/v) | Water and Acetonitrile with 0.1% Formic acid (57:43, v/v) |
| Flow Rate | 0.2 mL/min | Not Specified |
| Internal Standard | Ticagrelor-d7 | Not Specified |
| Detection | ESI-MS/MS (MRM mode) | ESI-MS/MS (MRM mode) |
| MRM Transitions | Ticagrelor: m/z 523.4 > 127.0, Ticagrelor-d7: m/z 530.4 > 127.0 | Not Specified |
| Retention Time | Ticagrelor: 1.03 min, IS: 1.02 min | Not Specified |
| Linearity Range | 2-1,500 ng/mL | 1.25-2000 ng/mL |
Experimental Protocols
Protocol 1: RP-HPLC Method for Ticagrelor
This protocol is adapted from a validated method for the estimation of Ticagrelor in pharmaceutical dosage forms.
3.1.1. Materials and Reagents
-
Ticagrelor and this compound reference standards
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
-
Column: Symmetry C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Methanol:Phosphate Buffer (pH 4, adjusted with orthophosphoric acid) (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 256 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3.1.3. Preparation of Solutions
-
Phosphate Buffer (pH 4): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4 with orthophosphoric acid.
-
Standard Stock Solution (Ticagrelor and this compound): Accurately weigh and dissolve the reference standards in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.
3.1.4. Sample Preparation (for Plasma - general procedure)
-
To 500 µL of plasma, add the internal standard (this compound) solution.
-
Add 1 mL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the HPLC system.
Protocol 2: LC-MS/MS Method for Ticagrelor and this compound
This protocol is based on a validated method for the determination of Ticagrelor in human plasma using a deuterated internal standard.
3.2.1. Materials and Reagents
-
Ticagrelor and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (AR grade)
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Column: Phenomenex Luna® C18
-
Mobile Phase: 0.1% Formic acid in Water:Acetonitrile (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ticagrelor: 523.4 > 127.0
-
This compound: (Predicted) 527.4 > 127.0 (Note: The exact transition for d4 may need optimization, the provided is for d7)
-
3.2.3. Preparation of Solutions
-
Standard Stock Solution (Ticagrelor and this compound): Prepare individual stock solutions of Ticagrelor and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ticagrelor stock solution in methanol:water (1:1, v/v) to obtain calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
3.2.4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound).
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for Ticagrelor and this compound analysis by HPLC.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of Ticagrelor and this compound.
References
Application of Ticagrelor-d4 in Therapeutic Drug Monitoring
Application Note & Protocol
Introduction
Ticagrelor (B1683153) is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[1][2][3] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[1][4][5] Unlike clopidogrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[4][6][7] However, it is extensively metabolized by cytochrome P450 3A4 (CYP3A4) to an active metabolite, AR-C124910XX, which is equipotent to the parent drug.[4][6] Therapeutic drug monitoring (TDM) of ticagrelor and its active metabolite can be beneficial to optimize dosing, minimize adverse effects such as bleeding or dyspnea, and ensure adequate platelet inhibition, especially in high-risk patient populations.[8][9] Ticagrelor-d4, a stable isotope-labeled internal standard, is an ideal tool for accurate and precise quantification of ticagrelor in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Assay
This protocol describes a sensitive and specific method for the simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma using this compound as an internal standard (IS). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability in sample processing and matrix effects, ensuring high accuracy and precision.
Signaling Pathway of Ticagrelor
Caption: Mechanism of action of Ticagrelor on the P2Y12 signaling pathway.
Experimental Protocols
Materials and Reagents
-
Ticagrelor and AR-C124910XX reference standards
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 2.2 µm)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.2 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 70% B over 0.5 min, hold at 70% B for 5.5 min, then re-equilibrate at 30% B |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ticagrelor: m/z 521.1 → 361.1 |
| AR-C124910XX: m/z 477.0 → 361.1 | |
| This compound: m/z 525.1 → 365.1 |
Method Validation Data
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of ticagrelor and AR-C124910XX.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ticagrelor | 0.2 - 2500 | 0.2 | ≥ 0.995 |
| AR-C124910XX | 0.2 - 2500 | 0.2 | ≥ 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Ticagrelor | Low | ≤ 7.8 | ≤ 5.7 | -4.9 to 1.8 |
| Mid | ≤ 6.5 | ≤ 4.9 | -2.2 to 7.7 | |
| High | ≤ 5.9 | ≤ 5.1 | -3.5 to 5.4 | |
| AR-C124910XX | Low | ≤ 9.9 | ≤ 5.8 | -3.2 to 4.7 |
| Mid | ≤ 8.1 | ≤ 5.2 | -4.4 to 0.1 | |
| High | ≤ 7.5 | ≤ 4.9 | -3.8 to 3.6 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ticagrelor | 59 - 64 | Not significant |
| AR-C124910XX | 50 - 67 | Not significant |
Experimental Workflow
Caption: Workflow for the therapeutic drug monitoring of Ticagrelor using LC-MS/MS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and accurate method for the therapeutic drug monitoring of ticagrelor and its active metabolite in human plasma. This approach can aid clinicians in personalizing antiplatelet therapy to improve patient outcomes. The presented protocol and validation data demonstrate the suitability of this methodology for both clinical and research applications.
References
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Ticagrelor-d4 Matrix Effect in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical assays of Ticagrelor, with a specific focus on the use of its deuterated internal standard, Ticagrelor-d4.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in the bioanalysis of Ticagrelor?
A1: A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, causing inaccurate quantification of the analyte. For Ticagrelor, which is often analyzed in complex biological matrices, endogenous components like phospholipids (B1166683) can interfere with its ionization, compromising the accuracy and reproducibility of the assay.
Q2: Is this compound, as a stable isotope-labeled internal standard (SIL-IS), immune to matrix effects?
A2: While SIL-IS, such as this compound, are the preferred choice for LC-MS/MS assays to compensate for matrix effects, they are not entirely immune. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing an accurate correction. However, deuterated standards can sometimes exhibit slight chromatographic separation from the analyte, leading to differential matrix effects and potentially compromising the accuracy of the results. Therefore, thorough validation is crucial.
Q3: What are the common sources of matrix effects in Ticagrelor bioassays?
A3: The primary sources of matrix effects in Ticagrelor bioassays include:
-
Endogenous phospholipids: These are abundant in plasma and are a major cause of ion suppression in electrospray ionization (ESI).
-
High protein binding: Ticagrelor is highly protein-bound, and inefficient protein removal during sample preparation can lead to interferences.
-
Co-administered drugs and their metabolites: In a clinical setting, other medications can co-elute and interfere with the ionization of Ticagrelor and its internal standard.
-
Exogenous contaminants: Leachables from collection tubes or processing equipment can also contribute to matrix effects.
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).
Troubleshooting Guide
Issue 1: Inconsistent or Unexplained Variability in this compound Response
Possible Cause: Differential matrix effects between samples or between the analyte and the internal standard.
Troubleshooting Steps:
-
Evaluate the Matrix Factor (MF): Perform a quantitative assessment of the matrix effect using the post-extraction spike method across multiple lots of the biological matrix.
-
Investigate Chromatographic Separation: Assess the co-elution of Ticagrelor and this compound. Even minor separation can lead to different matrix effects.
-
Optimize Sample Preparation: Improve the removal of interfering substances. Consider switching from protein precipitation to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Issue 2: Significant Ion Suppression Observed for Ticagrelor and/or this compound
Possible Cause: Co-elution of phospholipids or other endogenous components.
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Increase the organic content of the mobile phase during the elution of phospholipids to ensure they are washed off the column before the next injection.
-
Use a column with a different stationary phase to alter selectivity and separate the analytes from interfering peaks.
-
-
Enhance Sample Cleanup:
-
Employ phospholipid removal plates or cartridges during sample preparation.
-
Optimize the LLE or SPE protocol to improve the removal of interfering substances.
-
-
Adjust Ionization Source Parameters: Optimize source temperature, gas flows, and spray voltage to minimize the impact of interfering compounds.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To determine the Matrix Factor (MF) for Ticagrelor and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before extraction.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (CV%) of the IS-Normalized MF across different lots of matrix should be less than 15%.
-
Quantitative Data Summary
The following tables summarize typical results from a matrix effect assessment for Ticagrelor. Note that specific values for this compound are not widely published and should be determined experimentally. The data for Ticagrelor can serve as a benchmark.
Table 1: Matrix Effect and Recovery of Ticagrelor
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) |
| Ticagrelor | Low QC | 1.05 | 92.5 |
| Mid QC | 1.08 | 94.1 | |
| High QC | 1.10 | 93.7 | |
| AR-C124910XX (Metabolite) | Low QC | 1.03 | 91.8 |
| Mid QC | 1.06 | 93.2 | |
| High QC | 1.09 | 92.9 |
Data is illustrative and based on published literature. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound response.
Caption: Strategies for mitigating ion suppression in Ticagrelor bioanalysis.
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ticagrelor-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Ticagrelor-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: The precursor ion for this compound will be higher by 4 Daltons than that of unlabeled Ticagrelor (B1683153) due to the four deuterium (B1214612) atoms. The product ions are generally the same. Based on published data for Ticagrelor, the expected MRM transitions for this compound are as follows. It is crucial to optimize these on your specific instrument.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | Positive (ESI+) | 527.2 | 451.2 | Positive |
| This compound | Positive (ESI+) | 527.2 | 361.2 | Positive |
| This compound | Negative (ESI-) | 525.2 | 365.2 | Negative |
| Ticagrelor | Positive (ESI+) | 523.2 | 447.2 | Positive |
| Ticagrelor | Positive (ESI+) | 523.2 | 357.2 | Positive |
| Ticagrelor | Negative (ESI-) | 521.2 | 361.2 | Negative |
| AR-C124910XX (Active Metabolite) | Negative (ESI-) | 477.0 | 361.1 | Negative |
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: Both positive (ESI+) and negative (ESI-) electrospray ionization modes have been successfully used for the analysis of Ticagrelor and its analogues.[1][2] The optimal choice depends on several factors, including the co-analytes, matrix effects, and desired sensitivity. Negative mode has been reported to provide a higher response for Ticagrelor and its active metabolite, AR-C124910XX.[1] However, positive mode has also been effectively utilized.[2] It is recommended to test both modes during method development to determine the best option for your specific application.
Q3: What are the recommended starting points for LC-MS/MS parameters for this compound?
A3: Below is a summary of starting parameters based on various validated methods. These should be optimized for your specific instrument and column.
| Parameter | Recommended Starting Conditions |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18, Acclaim™ RSLC 120 C18)[1][3] |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate[1][4] |
| Elution | Gradient or isocratic. A typical gradient might be 30% to 70% acetonitrile over a few minutes.[1] An isocratic example is 85:15 acetonitrile:water with 0.1% formic acid.[2] |
| Flow Rate | 0.2 - 0.5 mL/min[3][4] |
| Column Temperature | 40 °C[1] |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI) or Heated Electrospray Ionization (H-ESI)[1][2] |
| Spray Voltage | ~3500 V (positive mode), ~ -4500 eV (negative mode)[1][2] |
| Capillary/Source Temperature | 200 - 650 °C[1][2] |
| Sheath Gas Pressure | 30 psi[2] |
| Auxiliary Gas Pressure | 15 au[2] |
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
This is a common issue that can be caused by several factors. Follow this logical troubleshooting workflow to identify and resolve the problem.
Detailed Steps:
-
Direct Infusion Check : Infuse a standard solution of this compound directly into the mass spectrometer.
-
If a signal is observed : The issue is likely with the LC system or sample preparation.
-
If no signal is observed : The problem lies within the mass spectrometer settings or the standard itself.
-
-
MS Parameter Optimization :
-
Verify MRM Transitions : Ensure you are using the correct precursor and product ions for this compound.
-
Tune Source Parameters : Optimize spray voltage, capillary/source temperature, and gas flows (nebulizer, heater, and curtain gas). Start with the recommended values and adjust for maximum signal intensity.[5]
-
Check Ionization Mode : Confirm you are in the correct polarity (positive or negative).
-
-
LC System Check :
-
Inspect for Leaks : Check all fittings and connections from the autosampler to the mass spectrometer.
-
Column Health : Ensure the column is not clogged or degraded. Consider flushing or replacing the column.
-
Mobile Phase Preparation : Verify the correct composition and pH of your mobile phases. Ensure fresh solvents are used.
-
Issue 2: High Background Noise or Baseline Drift
High background noise can obscure low-level peaks and affect quantification.
Detailed Steps:
-
Inject a Solvent Blank : This will help determine the source of the noise.
-
If noise is present in the blank : The contamination is from the solvent, LC system, or mass spectrometer source.
-
Action : Prepare fresh mobile phases. If the noise persists, clean the LC system and the mass spectrometer's ion source.[6]
-
-
If the blank is clean : The noise is likely from the sample matrix.
-
Issue 3: Inconsistent Retention Time
Shifting retention times can lead to misidentification and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| LC Pump Issues | Check for leaks in the pump heads and ensure proper solvent degassing. |
| Column Equilibration | Ensure the column is adequately equilibrated between injections, especially when running a gradient. |
| Mobile Phase Composition | Prepare mobile phases accurately and consistently. Premixing solvents can improve stability. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and straightforward method for sample cleanup.[1]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Direct Infusion for MS Parameter Optimization
This protocol is essential for tuning the mass spectrometer for this compound.
-
Prepare a 100-500 ng/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Set up a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
In the instrument software, select the precursor ion for this compound (e.g., m/z 527.2 for positive mode).
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ions for MRM transitions.
-
Optimize source parameters (spray voltage, temperature, gas flows) to maximize the signal intensity of the selected MRM transitions.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Ion Suppression for Ticagrelor-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression issues encountered during the LC-MS/MS analysis of Ticagrelor-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Ticagrelor (B1683153), is diminished by the presence of co-eluting components from the sample matrix.[1] This matrix effect can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[1] For a deuterated internal standard like this compound, which is intended to mimic the behavior of the analyte, significant or differential ion suppression can compromise the reliability of quantitative results.
Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a SIL-IS like this compound will co-elute with the unlabeled analyte (Ticagrelor) and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.[2] However, issues can still arise. If the ion suppression is extremely high, the signal for both the analyte and the internal standard can be drastically reduced, potentially falling below the lower limit of quantification (LLOQ).[3] More critically, if there is a slight chromatographic separation between Ticagrelor and this compound (due to the deuterium (B1214612) isotope effect), they may be affected by different matrix components as they elute, leading to differential ion suppression and inaccurate results.[4]
Q3: What are the common sources of ion suppression in bioanalytical methods for Ticagrelor?
A3: Common sources of ion suppression in biological matrices like plasma or serum include:
-
Phospholipids: These are highly abundant in plasma and are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[3]
-
Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can build up in the MS source and interfere with ionization.[3]
-
Endogenous compounds: Other small molecules, lipids, and proteins naturally present in the biological sample can co-elute with Ticagrelor and cause interference.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a solution containing Ticagrelor and this compound into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal for Ticagrelor and its deuterated internal standard indicates the retention times at which matrix components are eluting and causing suppression.[4]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results for Ticagrelor using this compound.
-
Possible Cause: Differential ion suppression due to a lack of co-elution between Ticagrelor and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Ticagrelor and this compound to confirm that their peak apexes are aligned. A slight separation can expose them to different matrix effects.[4]
-
Adjust Chromatography: If separation is observed, consider modifying the mobile phase gradient (e.g., making it shallower) or trying a different column chemistry to achieve better co-elution.[1]
-
Evaluate Matrix Effects: Quantify the matrix effect for both the analyte and internal standard.
-
Problem 2: Low signal intensity for both Ticagrelor and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.
-
Optimize MS Source Parameters: Adjusting ion source parameters such as gas flows, temperatures, and spray voltage can sometimes help to mitigate the effects of suppression.[3]
-
Experimental Protocols
1. Protein Precipitation for Ticagrelor Analysis
This is a simple and rapid sample preparation technique.
-
Materials:
-
Human plasma sample (50 µL)[5]
-
Acetonitrile (B52724) containing the internal standard (this compound)[5]
-
-
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound.
-
Vortex the mixture for 30 seconds to precipitate the proteins.[6]
-
Centrifuge the sample at 10,000 rpm to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]
-
2. Liquid-Liquid Extraction (LLE) for Ticagrelor Analysis
LLE can provide a cleaner sample extract compared to protein precipitation.
-
Materials:
-
Human plasma (100 µL)[7]
-
Ticagrelor-d7 internal standard solution[7]
-
Hexane/Ethyl acetate (B1210297) (50/50, v/v) extraction solvent[7]
-
-
Procedure:
-
Spike 100 µL of plasma with the Ticagrelor-d7 internal standard.
-
Add 1 mL of the hexane/ethyl acetate extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for injection.
-
3. Post-Column Infusion Experiment
-
Setup:
-
Configure the LC-MS system with the analytical column.
-
Use a T-piece to connect the outlet of the LC column to both a syringe pump and the MS ion source.
-
The syringe pump will deliver a constant, low flow of a solution containing Ticagrelor and this compound.
-
-
Procedure:
-
Begin infusing the Ticagrelor/Ticagrelor-d4 solution to obtain a stable baseline signal.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for Ticagrelor and this compound throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[4]
-
Quantitative Data Summary
The following tables summarize typical parameters and results from validated LC-MS/MS methods for Ticagrelor, which are relevant for troubleshooting ion suppression of this compound.
Table 1: LC-MS/MS Parameters for Ticagrelor Analysis
| Parameter | Method 1[5] | Method 2[8] | Method 3[9] |
| LC Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 x 100 mm) | Kinetex XB-C18 | Phenomenex Luna® C18 |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid | Water and acetonitrile with 0.1% formic acid (57:43, v/v) | 0.1% formic acid in water-acetonitrile (20:80, v/v) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.2 mL/min |
| Ionization Mode | Negative ESI | ESI | ESI |
| MS/MS Transition (Ticagrelor) | m/z 521.11 → 361.10 | Not Specified | m/z 523.4 > 127.0 |
| MS/MS Transition (IS) | Tolbutamide: m/z 269.00 → 169.60 | Not Specified | Ticagrelor-d7: m/z 530.4 > 127.0 |
Table 2: Matrix Effect and Recovery Data for Ticagrelor
| Parameter | Low QC | Medium QC | High QC | Reference |
| Matrix Effect (%) | 102 - 110 | 102 - 110 | 102 - 110 | [5] |
| Extraction Recovery (%) | 99.2 | 105 | 103 | [5] |
Note: Matrix effect is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. A value close to 100% indicates minimal ion suppression or enhancement.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A logical workflow for troubleshooting ion suppression issues with this compound.
Caption: Comparison of Protein Precipitation and Liquid-Liquid Extraction workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Ticagrelor-d4
Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of Ticagrelor-d4. This guide provides detailed solutions in a question-and-answer format to address common problems, particularly poor peak shape, encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) for this compound?
Poor peak shape for this compound, and analytes in general, can stem from a variety of chemical and physical factors within the HPLC/UHPLC system. These can be broadly categorized as:
-
Column-Related Issues:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic functional groups on the this compound molecule, leading to peak tailing.[1][2][3]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, often resulting in peak fronting.[4][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or mobile phase impurities on the column frit or packing material can cause peak distortion.[3][4][5] Voids in the column packing can also lead to peak splitting and broadening.[3]
-
-
Mobile Phase-Related Issues:
-
Inappropriate pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[1]
-
Insufficient Buffer Capacity: An inadequate buffer concentration may not be able to control the pH at the point of injection, causing peak shape issues.[4]
-
Mobile Phase and Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5][6]
-
-
System-Related Issues:
-
Deuterated Internal Standard-Specific Issues:
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can potentially exchange with protons from the sample matrix or solvent, although this is less common for non-labile deuterium labels.[7][8]
-
Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from matrix components, which can affect quantification but not necessarily peak shape directly.[7][9]
-
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is the most common peak shape issue. The following steps provide a systematic approach to diagnose and resolve this problem.
Q2: My this compound peak is tailing. How can I fix it?
Follow this troubleshooting workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocol: Adjusting Mobile Phase pH
-
Baseline: Prepare the mobile phase according to your current method.
-
Hypothesis: Peak tailing may be due to the interaction of the basic this compound molecule with acidic silanol groups on the column packing.[1][2] Lowering the pH will protonate the silanols, reducing this interaction.
-
Modification: Prepare a new mobile phase with a lower pH. For reversed-phase chromatography, a pH of 3-4 is often effective.[10][11] Use a suitable buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.
-
Test: Equilibrate the column with the new mobile phase and inject a standard solution of this compound.
-
Evaluation: Compare the peak shape (asymmetry factor) with the baseline. A value closer to 1 indicates improved symmetry.
Guide 2: Addressing Peak Fronting
Peak fronting is less common than tailing but can significantly impact quantification.
Q3: My this compound peak is fronting. What should I do?
Peak fronting is often a sign of column overload or an issue with the sample solvent.
Caption: Troubleshooting workflow for peak fronting of this compound.
Experimental Protocol: Evaluating Sample Solvent
-
Baseline: Prepare your this compound sample in the current solvent.
-
Hypothesis: If the sample is dissolved in a solvent much stronger (i.e., higher percentage of organic solvent in reversed-phase) than the mobile phase, the analyte band will spread and distort upon injection.[6]
-
Modification: Prepare a new sample of this compound dissolved directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Test: Inject the new sample preparation.
-
Evaluation: Observe the peak shape. If fronting is eliminated, the original sample solvent was the cause.
Quantitative Data Summary
Several published methods for the analysis of Ticagrelor can provide a starting point for optimizing your chromatographic conditions.
Table 1: Summary of Published HPLC Methods for Ticagrelor
| Parameter | Method 1[12] | Method 2[13] | Method 3[10] | Method 4[11] |
| Column | Develosil ODS HG-5 C18 | C18 (250 x 4.6mm, 5µ) | Symmetry C18 | Primesil C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.6) (45:55 v/v) | Acetonitrile:Buffer (75:25 v/v) | Methanol:Phosphate Buffer (pH 4) (75:25 v/v) | Methanol:Water (0.05% OPA) (95:05 v/v) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 1.0 mL/min | Not Specified |
| Detection | 255 nm | 256 nm | 256 nm | Not Specified |
| Retention Time | Not Specified | 3.579 min | 2.750 min | 4.5 min |
Note: These methods are for the non-deuterated Ticagrelor but serve as an excellent starting point for this compound, which should have a very similar retention time.
Chemical Properties of Ticagrelor
Understanding the chemical properties of Ticagrelor is crucial for method development. Ticagrelor is a triazolopyrimidine and acts as a P2Y12 receptor antagonist.[14][15]
Table 2: Chemical and Physical Properties of Ticagrelor
| Property | Value | Source |
| Molecular Formula | C23H28F2N6O4S | PubChem[14] |
| Molecular Weight | 522.6 g/mol | PubChem[14] |
| Description | A platelet aggregation inhibitor. | ChEBI[14] |
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. rjptonline.org [rjptonline.org]
- 11. rroij.com [rroij.com]
- 12. ijarmps.org [ijarmps.org]
- 13. qtanalytics.in [qtanalytics.in]
- 14. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. TICAGRELOR | 274693-27-5 [chemicalbook.com]
Technical Support Center: Managing Ticagrelor-d4 Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Ticagrelor-d4 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Forced degradation studies on Ticagrelor (B1683153), which is structurally analogous to this compound, have shown that it is susceptible to degradation under acidic and basic conditions.[1][2][3] Oxidation is also a potential degradation pathway.[4][5]
Q2: How does deuteration affect the stability of this compound compared to non-deuterated Ticagrelor?
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure maximum stability, this compound solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is advisable, especially for solutions in organic solvents.
Q4: What are the visual indicators of this compound solution degradation?
A4: Visual signs of degradation can include a change in color, the formation of precipitates, or a cloudy appearance in a solution that was previously clear. Any noticeable change in the physical appearance of the solution should be considered an indicator of potential instability, and the solution should be analyzed to confirm its integrity before use.
Q5: Which solvents are recommended for preparing this compound solutions?
A5: Ticagrelor is practically insoluble in water.[10] Therefore, organic solvents are typically used for preparing stock solutions. Common solvents include methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific requirements of the experiment. For cell-based assays, it is crucial to use a solvent that is compatible with the cells, and the final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid toxicity.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solution
-
Possible Cause 1: Poor Solubility. The concentration of your this compound solution may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures.
-
Solution: Try gently warming the solution and vortexing to redissolve the precipitate. If the precipitate persists, you may need to prepare a more dilute solution. Consider using a different solvent in which this compound has higher solubility.
-
-
Possible Cause 2: pH Shift. A change in the pH of your solution, particularly if it's an aqueous buffer, can alter the ionization state of this compound and reduce its solubility.
-
Solution: Ensure your buffer has sufficient capacity to maintain a stable pH. If possible, prepare fresh solutions in a well-buffered system.
-
-
Possible Cause 3: Temperature Fluctuation. A decrease in temperature can lower the solubility of this compound, causing it to precipitate.
-
Solution: Store the solution at a constant temperature. If refrigeration or freezing is necessary, allow the solution to equilibrate to room temperature and ensure the precipitate has fully redissolved before use.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Degradation of this compound. The active concentration of your this compound solution may be lower than expected due to chemical degradation.
-
Solution: Prepare fresh solutions of this compound for critical experiments. It is advisable to perform a quick purity check of your solution using a stability-indicating analytical method like HPLC if you suspect degradation.
-
-
Possible Cause 2: Interaction with Other Components. this compound may interact with other components in your experimental system, leading to instability.
-
Solution: Review all components of your experimental setup for potential incompatibilities. If possible, perform control experiments to isolate the effect of each component on this compound stability.
-
Quantitative Data on Ticagrelor Stability
The following table summarizes quantitative data from forced degradation studies on Ticagrelor. This data can serve as a valuable reference for understanding the potential stability of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ticagrelor | Reference |
| Acid Hydrolysis | 1 N HCl | 4 hours | 80°C | 23.29% | [2] |
| 0.1N HCl | 2 hours | 70°C | 27.01% | [1] | |
| Acidic medium | - | - | 3.10% | [3] | |
| Base Hydrolysis | 1 N NaOH | 18 hours | Bench top | 28.77% | [2] |
| Alkaline medium | - | - | 4.54% | [3] | |
| Thermal Degradation | - | 24 hours | 80°C | 1.50% | [2] |
| Oxidative Degradation | 30% H₂O₂ | - | - | Extensive | [11] |
| Photostability | UV light | 7 days | - | No degradation | [3] |
Experimental Protocols
Protocol for Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase buffer)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 75:25 v/v)[2] or a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 256 nm[2]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For stability testing, dilute the stock solution with the desired solvent (e.g., buffer of a specific pH, water, or organic solvent) to a final concentration within the linear range of the assay (e.g., 20 µg/mL).
-
Subject the prepared solutions to the desired stress conditions (e.g., heat, light, acid/base).
-
At specified time points, withdraw an aliquot of the solution, neutralize if necessary, and dilute with the mobile phase to the target concentration for HPLC analysis.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
Visualizations
This compound Solution Stability Troubleshooting Workflow
Caption: A logical workflow for troubleshooting instability issues with this compound solutions.
Ticagrelor Mechanism of Action
Caption: Simplified signaling pathway of Ticagrelor's mechanism of action on platelets.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Ticagrelor-d4 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ticagrelor-d4. Our goal is to help you resolve common analytical challenges, particularly co-elution issues, to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Ticagrelor (B1683153), meaning that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis of Ticagrelor by liquid chromatography-mass spectrometry (LC-MS). The addition of a known concentration of this compound to a sample allows for more accurate quantification of Ticagrelor by correcting for variations in sample preparation and instrument response.
Q2: What are the most common causes of co-elution with this compound?
A2: Co-elution in the analysis of Ticagrelor and its internal standard, this compound, can arise from several sources:
-
Metabolites: The primary active metabolite of Ticagrelor, AR-C124910XX, is structurally similar and can have close retention times.[1][2][3]
-
Degradation Products: Ticagrelor can degrade through oxidation and hydrolysis, leading to products that may co-elute with the parent drug or the internal standard.[4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the separation.
-
Isotopic Impurities: The this compound standard may contain a small amount of unlabeled Ticagrelor.
Q3: What are the typical mass transitions for Ticagrelor and this compound in MS/MS analysis?
A3: In negative ion electrospray ionization (ESI) mode, the following mass-to-charge ratio (m/z) transitions are commonly used for selected reaction monitoring (SRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ticagrelor | 521.1 - 521.4 | 361.1 - 361.2 |
| AR-C124910XX | 477.0 - 477.2 | 361.1 |
| This compound | 525.1 - 528.1 | 365.1 - 367.9 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[1][6][7]
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of this compound with Ticagrelor, its metabolites, or other matrix components can lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, ensure your LC-MS system is performing optimally.
-
Symptom: Broad or tailing peaks for both Ticagrelor and this compound.
-
Possible Cause: Column degradation, excessive extra-column volume, or inappropriate flow rate.
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).
-
If the problem persists, consider replacing the column.
-
Minimize the length and internal diameter of tubing connecting the injector, column, and mass spectrometer.
-
Verify that the HPLC pump is delivering a stable and accurate flow rate.
-
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.
Workflow for Method Optimization
Caption: Troubleshooting workflow for co-elution.
-
Action 1: Modify the Mobile Phase Gradient
-
Rationale: A shallower gradient can increase the separation between closely eluting compounds.
-
Protocol: If your current gradient is, for example, a linear ramp from 35% to 95% acetonitrile over 5 minutes, try a slower ramp, such as 35% to 65% over 10 minutes. This allows more time for the compounds to interact with the stationary phase.
-
-
Action 2: Adjust Mobile Phase Composition
-
Rationale: Changing the organic solvent or the pH of the aqueous phase can alter the selectivity of the separation.
-
Protocol:
-
Solvent: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and may improve separation.
-
pH: The addition of a small amount of formic acid (0.1%) or ammonium (B1175870) acetate (B1210297) is common in mobile phases for Ticagrelor analysis to improve peak shape and ionization efficiency.[1][8] Varying the concentration of the additive can sometimes improve resolution.
-
-
-
Action 3: Change the Column Chemistry
-
Rationale: Different stationary phases offer different selectivities.
-
Protocol: If you are using a standard C18 column and still observe co-elution, consider switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns provide different retention mechanisms (pi-pi interactions) that can be effective for separating structurally similar aromatic compounds like Ticagrelor and its metabolites.[9]
-
Step 3: Optimize Sample Preparation
-
Rationale: Cleaner samples are less likely to cause matrix-induced co-elution.
-
Protocol:
-
Protein Precipitation: While simple, protein precipitation with acetonitrile may not remove all interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate can provide a cleaner extract.[2][6]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can offer the most effective cleanup, although it is a more complex and time-consuming method.
-
Signaling Pathway of Ticagrelor Action and Metabolism
Caption: Metabolism and action of Ticagrelor.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS system.[1]
Representative LC-MS Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Start at 35% B, ramp to 95% B over 8 minutes[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][2] |
| MS Detection | Selected Reaction Monitoring (SRM) |
This technical support guide provides a starting point for resolving co-elution issues with this compound. The optimal solution will depend on the specific experimental conditions and the nature of the interfering species. By following a systematic troubleshooting approach, researchers can effectively address these challenges and ensure the accuracy of their results.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of different anticoagulants on Ticagrelor-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ticagrelor-d4 analysis.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for this compound plasma analysis?
A1: Based on validated LC-MS/MS methods, K2-EDTA is a commonly used and recommended anticoagulant for the analysis of ticagrelor (B1683153) and its metabolites in human plasma.[1] Other anticoagulants such as K3-EDTA and lithium heparin have also been shown to have no significant effect on the analysis in some studies.[1] However, it is crucial to maintain consistency in the anticoagulant used across all study samples, including calibration standards and quality controls.
Q2: Can I use sodium citrate (B86180) as an anticoagulant for this compound analysis?
A2: While some studies on platelet function use sodium citrate, its direct impact on the quantitative analysis of this compound by LC-MS/MS is not as extensively documented in the reviewed literature as EDTA or heparin. Sodium citrate can affect platelet function and may lead to changes in the sample matrix that could potentially interfere with the analysis.[2][3] Therefore, if sodium citrate must be used, it is highly recommended to perform a thorough validation to ensure it does not affect the accuracy and precision of the this compound measurement.
Q3: Are there any known interactions between heparin and Ticagrelor that could affect my analytical results?
A3: Studies have shown that the co-administration of unfractionated heparin (UFH) or enoxaparin with ticagrelor does not have a clinically significant effect on the pharmacokinetics of ticagrelor.[4] However, minor decreases in the pharmacodynamic antiplatelet effect of ticagrelor have been observed.[4] For the purpose of quantifying this compound in plasma, these interactions are unlikely to affect the accuracy of LC-MS/MS-based methods. It is important to be aware that ticagrelor can cause false-negative results in functional assays for heparin-induced thrombocytopenia (HIT).[5][6][7][8]
Q4: How should I prepare my plasma samples for this compound analysis?
A4: A common and effective method for plasma sample preparation for this compound analysis is protein precipitation.[1][9] This technique is simple, rapid, and provides a clean extract suitable for LC-MS/MS analysis. Acetonitrile (B52724) is frequently used as the precipitation solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Suboptimal sample preparation: Incomplete protein precipitation or loss of analyte during extraction. | - Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile) is optimized. A common ratio is 1:3 (v/v).- Vortex the sample vigorously after adding the precipitation solvent to ensure complete protein denaturation.- Centrifuge at a high speed (e.g., >10,000 g) for a sufficient duration to obtain a clear supernatant. |
| Analyte instability: Degradation of this compound in the collected blood sample or during processing. | - Process blood samples as soon as possible after collection.- If immediate processing is not possible, store whole blood at 4°C and process within 2 hours.- Store plasma samples at -80°C until analysis. Ticagrelor has been found to be stable in plasma for at least one month at -25°C.[9] | |
| High variability in results between samples | Inconsistent anticoagulant usage: Using different anticoagulants or different concentrations of the same anticoagulant across samples. | - Use the same anticoagulant (e.g., K2-EDTA) and collection tubes for all study samples, including calibrators and QCs.- Ensure proper mixing of the blood with the anticoagulant immediately after collection to prevent clotting. |
| Matrix effects: Interference from endogenous components of the plasma that differ between subjects. | - Use a stable isotope-labeled internal standard (like this compound for the analysis of Ticagrelor) to compensate for matrix effects.- Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked plasma from different sources with the response in a neat solution. | |
| Poor peak shape or retention time shifts in chromatography | Sample matrix interference: Carryover or buildup of plasma components on the analytical column. | - Optimize the protein precipitation step to maximize the removal of interfering substances.- Consider a more rigorous sample clean-up technique like solid-phase extraction (SPE) if protein precipitation is insufficient.- Use a guard column to protect the analytical column.- Implement a robust column washing step in the LC gradient program. |
| Incompatibility of the sample diluent with the mobile phase. | - Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is based on a common method for the extraction of ticagrelor and its metabolites from human plasma.[1][9]
-
Thaw Plasma Samples: Thaw frozen plasma samples at room temperature and then place them on ice.
-
Vortex: Vortex the thawed plasma samples to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (this compound in a suitable solvent like acetonitrile).
-
Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the tubes at approximately 12,000 g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Impact of Anticoagulants on Ticagrelor Analysis (Qualitative Summary)
| Anticoagulant | Observed Impact on Ticagrelor LC-MS/MS Analysis | Reference |
| K2-EDTA | No significant effect reported; commonly used in validated methods. | [1] |
| K3-EDTA | No significant effect reported. | [1] |
| Lithium Heparin | No significant effect on pharmacokinetics reported. | [1][4] |
| Sodium Citrate | Potential for matrix effects and impact on platelet-related components; requires validation if used. | [2][3] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma samples.
Caption: A troubleshooting decision tree for inconsistent this compound analytical results.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium citrate contributes to the platelet storage lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of sodium citrate during extended cold storage of platelets in platelet additive solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ticagrelor causes false-negative functional tests for heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nascola.com [nascola.com]
- 7. researchgate.net [researchgate.net]
- 8. Key considerations in navigating ticagrelor's reported effect on heparin-induced thrombocytopenia functional assays in a landscape of limited data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ticagrelor-d4 Plasma Analysis
Welcome to the technical support center for the analysis of Ticagrelor (B1683153) and its deuterated internal standard, Ticagrelor-d4, from plasma samples. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The three primary methods for extracting this compound from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput needs, and potential for matrix effects.
Q2: Why am I experiencing low recovery of this compound?
A2: Low recovery of this compound is a common issue and can be attributed to several factors. Due to its high plasma protein binding (over 99.8%), Ticagrelor may not be efficiently released from plasma proteins during extraction.[1][2] Additionally, the choice of extraction solvent and pH can significantly impact recovery. In some cases, protein precipitation alone may result in recoveries as low as half of what can be achieved with liquid-liquid extraction.[1]
Q3: How can I improve the recovery of this compound during protein precipitation?
A3: A key strategy to enhance recovery during protein precipitation is the addition of an acid, such as formic acid, to the plasma sample before adding the precipitating solvent.[2] The acid helps to disrupt the binding between this compound and plasma proteins, leading to a more complete extraction. One study demonstrated a dramatic increase in recovery from 60% to 100% after adding formic acid prior to protein precipitation.[2]
Q4: What is the optimal pH for extracting this compound?
A4: Ticagrelor does not have a pKa within the physiological pH range of 1 to 8, meaning it exists as a neutral molecule in this range. This characteristic makes its extraction less dependent on pH adjustment compared to acidic or basic compounds. However, as mentioned, acidification can be beneficial for disrupting protein binding.
Q5: Are there any known matrix effects I should be aware of?
A5: While several validated methods report no significant matrix effects for Ticagrelor analysis in human plasma, it is always crucial to assess matrix effects during method development and validation. Matrix effects can arise from endogenous plasma components that co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | High plasma protein binding of this compound. | Add formic acid to the plasma sample before protein precipitation to disrupt protein binding. Consider switching to liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297), which has shown higher recovery than protein precipitation alone. |
| Inappropriate extraction solvent. | For LLE, ethyl acetate is a commonly used and effective solvent. For protein precipitation, acetonitrile (B52724) is frequently used. | |
| Poor Peak Shape | Incomplete protein precipitation. | Ensure the ratio of precipitating solvent to plasma is sufficient (e.g., 2:1 or 3:1). Vortex the sample thoroughly and centrifuge at a high speed to ensure complete protein removal. |
| Co-eluting interferences. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to separate this compound from interfering peaks. Consider using a more selective extraction method like SPE. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent pipetting of all reagents and samples. Standardize vortexing and incubation times. |
| Presence of anticoagulants. | While studies have shown no significant effect from common anticoagulants like K2-EDTA, K3-EDTA, lithium heparin, and sodium heparin, it is good practice to use the same anticoagulant for all samples, including standards and quality controls. |
Experimental Protocols & Data
Data Presentation: Recovery of Ticagrelor with Different Extraction Methods
| Extraction Method | Solvent/Reagents | Reported Recovery | Reference |
| Protein Precipitation | Acetonitrile | 99.2% - 105% | |
| Protein Precipitation | Acetonitrile | ~50% of LLE recovery | |
| Protein Precipitation with Formic Acid | 0.17% Formic Acid, then Acetonitrile | ~100% | |
| Liquid-Liquid Extraction | Ethyl Acetate | Higher than Protein Precipitation | |
| HPLC-MS/MS Method | Not specified | 63.5% (LLOQ), 59.3% (QC1), 62.3% (QC2), 61.5% (QC3) |
Detailed Methodologies
1. Protein Precipitation (PPT) with Acetonitrile
This method is valued for its simplicity and speed.
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Protocol:
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Pipette 50 µL of human plasma into a microcentrifuge tube.
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Add the internal standard (this compound).
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Add 150 µL of acetonitrile (as the precipitating solvent).
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Vortex the mixture for 1 minute.
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Centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Workflow Diagram:
Workflow for Protein Precipitation.
2. Protein Precipitation with Formic Acid Enhancement
This modified PPT protocol is designed to improve recovery by disrupting protein binding.
-
Protocol:
-
Pipette plasma sample into a microcentrifuge tube.
-
Add the internal standard (this compound).
-
Add formic acid to a final concentration of 0.17%.
-
Vortex and incubate for 10 minutes to allow for dissociation of Ticagrelor from plasma proteins.
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Add the precipitating solvent (e.g., acetonitrile) at a 2:1 or 3:1 ratio to the plasma volume.
-
Vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
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Transfer the supernatant for LC-MS/MS analysis.
-
-
Workflow Diagram:
Enhanced Protein Precipitation Workflow.
3. Liquid-Liquid Extraction (LLE) with Ethyl Acetate
LLE is a more selective method that can provide cleaner extracts and higher recovery compared to PPT.
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Protocol:
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Pipette plasma sample into a glass tube.
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Add the internal standard (this compound).
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Add a suitable buffer if pH adjustment is desired (though not strictly necessary for Ticagrelor).
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Add ethyl acetate as the extraction solvent (e.g., 1 mL for a 200 µL plasma sample).
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Vortex or mechanically shake for an extended period (e.g., 15 minutes) to ensure thorough mixing.
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Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Workflow Diagram:
Liquid-Liquid Extraction Workflow.
By following these guidelines and protocols, researchers can troubleshoot common issues and significantly improve the recovery and reproducibility of this compound analysis from plasma samples.
References
Technical Support Center: Minimizing Ticagrelor-d4 Carryover in LC Systems
Welcome to the technical support center for minimizing Ticagrelor-d4 carryover in your Liquid Chromatography (LC) system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues encountered during their experiments.
Troubleshooting Guide
Carryover of this compound, a commonly used internal standard in bioanalytical methods, can lead to inaccurate quantification of the target analyte. This guide provides a systematic approach to identifying and mitigating the source of carryover.
Initial Assessment of Carryover
The first step in troubleshooting is to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Assessment
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Injection Sequence:
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Inject a high-concentration calibration standard or a high-quality control (QC) sample of ticagrelor (B1683153).
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Immediately follow with two to three injections of a blank matrix (e.g., plasma or the solvent used for sample dissolution).
-
-
Data Analysis:
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Examine the chromatograms of the blank injections for any peaks at the retention time of this compound.
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The acceptance criterion for carryover is typically that the peak area in the blank sample should not exceed 5% of the peak area for the internal standard in a typical study sample.[1]
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Identifying the Source of Carryover
Once carryover is confirmed, the next step is to systematically isolate its source. The most common sources are the autosampler, the column, and associated tubing and valves.
Troubleshooting Workflow
Caption: A logical workflow for systematically identifying the source of LC system carryover.
Experimental Protocol: Isolating the Carryover Source
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Autosampler Check:
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Modify the injection sequence to include a "dummy" injection where the injection valve switches, but no sample is injected.
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If a peak is still observed, the carryover is likely originating from a contaminated flow path downstream of the autosampler.
-
-
Column Bypass:
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Replace the analytical column with a union.
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Inject a blank sample. If a this compound peak is still present, the source of the carryover is likely the autosampler (e.g., needle, rotor seal, or sample loop).
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If the carryover peak disappears, the column is the likely source of contamination.
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Resolving this compound Carryover
Based on the identified source, the following corrective actions can be taken.
Wash Solvent Optimization
Ticagrelor is soluble in organic solvents like acetonitrile (B52724) and methanol. A strong, appropriate wash solvent is crucial for minimizing carryover from the autosampler.
| Wash Solution Composition | Observed Carryover (%) | Recommended Use |
| 100% Mobile Phase A (Aqueous) | 15.2% | Not recommended for this compound |
| 100% Mobile Phase B (Acetonitrile) | 3.8% | Moderate effectiveness |
| 50:50 Acetonitrile/Isopropanol with 0.1% Formic Acid | 1.1% | Recommended |
| 90:10 Acetonitrile/Water with 0.2% Formic Acid | 2.5% | Good effectiveness |
Experimental Protocol: Wash Solvent Optimization
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Prepare a series of wash solutions with varying compositions of strong organic solvents (e.g., acetonitrile, isopropanol, methanol) and additives (e.g., formic acid, ammonium (B1175870) hydroxide).
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For each wash solution, perform the carryover assessment injection sequence.
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Compare the carryover percentages to identify the most effective wash solution.
Column Cleaning and Regeneration
If the column is identified as the source of carryover, a rigorous cleaning procedure is necessary.
Experimental Protocol: Column Cleaning
-
Disconnect the column from the detector to avoid contamination.
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Flush the column with a series of solvents in reverse order of polarity. A typical sequence for a C18 column is:
-
Water (HPLC grade)
-
Isopropanol
-
Methylene Chloride
-
Isopropanol
-
Water (HPLC grade)
-
Mobile Phase
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to carryover?
A1: Ticagrelor and its deuterated analog are relatively hydrophobic molecules. This characteristic can lead to non-specific binding to surfaces within the LC system, such as PEEK tubing, stainless steel components, and the stationary phase of the column. Inadequate cleaning between injections can result in the elution of these retained molecules in subsequent runs.
Potential Interaction Sites Leading to Carryover
Caption: Potential sites of this compound interaction within an LC system that can lead to carryover.
Q2: Can the mobile phase composition influence carryover?
A2: Yes, the mobile phase plays a significant role. A mobile phase with insufficient organic solvent strength may not effectively elute all of the this compound from the column during a single run, leading to its appearance in subsequent injections. Modifying the gradient to include a high-organic wash at the end of each run can help mitigate this.
Q3: How often should I perform system maintenance to prevent carryover?
A3: Regular preventive maintenance is key. A weekly flush of the system with a strong solvent mixture is recommended. Monthly inspection and cleaning of the autosampler components, including the needle and injection port, can also prevent the buildup of residues that contribute to carryover.
Q4: Are there any specific materials I should avoid in my LC system to reduce this compound carryover?
A4: While most modern LC systems are designed to be relatively inert, some materials can be more prone to adsorption. If persistent carryover is an issue, consider using deactivated glass vials and ensure all tubing and fittings are of high quality and properly seated to minimize dead volumes where the analyte can be trapped.
Q5: What should I do if carryover persists after trying all the troubleshooting steps?
A5: If carryover remains a problem after thorough cleaning and optimization, it may be necessary to replace consumable parts of the LC system. The most common components to wear out and cause carryover are the autosampler rotor seal and the needle seat. If the column has been extensively used, it may also need to be replaced.
References
Validation & Comparative
Ticagrelor Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ticagrelor, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the deuterated internal standard, Ticagrelor-d4, and other commonly used non-deuterated internal standards. The information is supported by experimental data from various studies to aid in the selection of the most suitable IS for your analytical needs.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, correcting for variations in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of different internal standards used for the quantification of Ticagrelor in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Performance Data for Deuterated Internal Standard (Ticagrelor-d7)
| Parameter | Result | Reference |
| Linearity Range | 2-1500 ng/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.9991 | [1] |
| Intra-day Precision (%RSD) | 1.0% to 4.9% | [1] |
| Inter-day Precision (%RSD) | 1.8% to 8.7% | [1] |
| Intra-day Accuracy (%) | 97.0% to 105.9% | [1] |
| Inter-day Accuracy (%) | 97.5% to 102.9% | |
| Recovery (%) | Not explicitly stated, but method fully validated | |
| Matrix Effect (%) | Not explicitly stated, but method fully validated |
Note: Ticagrelor-d7 is used as a close surrogate for this compound, as they are both stable isotope-labeled versions of Ticagrelor and expected to have very similar performance characteristics.
Table 2: Performance Data for Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Recovery (%) | Matrix Effect (%) | Reference |
| Tolbutamide (B1681337) | 0.2–2500 | ≥ 0.9949 | -4.87 to 1.75 | -2.18 to 7.68 | ≤ 7.75 | ≤ 5.67 | 99.2 - 105 | 102 - 110 | |
| Diazepam | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Methodologies
The selection of an internal standard is intrinsically linked to the entire analytical method. Below are summaries of the experimental protocols used in the studies cited.
Method Using Ticagrelor-d7 as Internal Standard
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Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
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Chromatography: Phenomenex Luna® C18 column with a mobile phase of 0.1% formic acid in water-acetonitrile (20:80, v/v) at a flow rate of 0.2 mL/min.
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Mass Spectrometry: Electrospray ionization in multiple reaction monitoring (MRM) mode. The m/z transitions were 523.4 > 127.0 for Ticagrelor and 530.4 > 127.0 for Ticagrelor-d7.
Method Using Tolbutamide as Internal Standard
-
Sample Preparation: Simple protein precipitation using acetonitrile.
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Chromatography: Acclaim™ RSLC 120 C18 column with a gradient acetonitrile-water mobile phase containing 0.1% formic acid.
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Mass Spectrometry: Negative electrospray ionization in selected reaction-monitoring (SRM) mode. The m/z transitions were 521.11 → 361.10 for Ticagrelor and 269.00 → 169.60 for tolbutamide.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for Ticagrelor quantification using a deuterated and a non-deuterated internal standard.
Caption: Experimental workflow for Ticagrelor analysis using a deuterated internal standard.
Caption: Experimental workflow for Ticagrelor analysis using a non-deuterated internal standard.
Discussion and Recommendations
The data presented indicates that both deuterated and non-deuterated internal standards can be used to develop validated methods for the quantification of Ticagrelor. However, there are key differences to consider:
-
Co-elution and Matrix Effect Compensation: A stable isotope-labeled internal standard like this compound (or -d7) will co-elute with the analyte, providing the most effective compensation for matrix effects and variations in ionization efficiency. This is a significant advantage, particularly when dealing with complex biological matrices. While the method using tolbutamide showed acceptable matrix effects, a structural analogue that does not co-elute may not fully compensate for all sources of variability.
-
Recovery and Sample Preparation: The extraction behavior of a SIL-IS is expected to be identical to the analyte. This ensures that any loss of analyte during the sample preparation steps is accurately accounted for by the internal standard. With a non-deuterated IS having different physicochemical properties, the extraction recovery may differ from that of Ticagrelor, potentially introducing bias.
-
Accuracy and Precision: The presented data shows that the method utilizing Ticagrelor-d7 achieved excellent precision and accuracy. The method with tolbutamide also demonstrated good performance within regulatory acceptance criteria.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ticagrelor Using Ticagrelor-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Ticagrelor in human plasma, with a focus on methods utilizing a deuterated internal standard such as Ticagrelor-d4. The information presented is based on established methodologies and validation parameters reported in peer-reviewed literature and guided by regulatory standards from the FDA and EMA.[1][2][3][4][5]
Introduction to Bioanalytical Method Cross-Validation
In drug development, it is sometimes necessary to use different bioanalytical methods or to conduct analyses at different laboratories. Bioanalytical method cross-validation is the process of ensuring that data from these different methods or sites are comparable. This is crucial when combining data from different studies to support regulatory submissions regarding the safety, efficacy, and dosing of a drug. A full validation of a bioanalytical method is typically required when a new method is established, while a partial validation may be sufficient for minor modifications to an existing validated method. Cross-validation is specifically required when data is obtained from different validated methods within a study or when data from different laboratories using the same method are combined.
This guide will compare key performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Ticagrelor analysis and provide a general framework for performing a cross-validation study.
Experimental Protocols
A detailed methodology for a representative LC-MS/MS bioanalytical assay for Ticagrelor using a deuterated internal standard is outlined below. This protocol is a synthesis of methods described in the scientific literature.
1. Sample Preparation: Protein Precipitation
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To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge the samples at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
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Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18 or equivalent).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like 0.1% formic acid.
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Ticagrelor.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Ticagrelor: m/z 521.1 → 361.1
-
This compound (representative): The mass shift would typically be monitored, for example, m/z 525.1 → 365.1 (exact transition would need to be optimized). A similar compound, Ticagrelor-d7, has been monitored at m/z 530.4 > 127.0.
-
4. Calibration and Quality Control
-
Calibration curves are prepared by spiking blank plasma with known concentrations of Ticagrelor.
-
A typical calibration range for Ticagrelor is 2 to 1500 ng/mL.
-
Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
Performance Comparison of Ticagrelor Bioanalytical Methods
The following tables summarize the performance of different LC-MS/MS methods for Ticagrelor quantification as reported in various studies. This allows for a comparison of key validation parameters.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Internal Standard | Ticagrelor-d7 | Tolbutamide | Diazepam |
| Sample Volume | Not Specified | 50 µL | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography Column | Phenomenex Luna® C18 | Acclaim™ RSLC 120 C18 | Kinetex C18 |
| Mobile Phase | 0.1% Formic Acid in Water-Acetonitrile (20:80, v/v) | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Gradient of Water (0.1% Formic Acid), Acetonitrile, and Methanol |
| Run Time | ~2 minutes | 8 minutes | Not Specified |
References: Method A, Method B, Method C
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 2 - 1,500 | 0.2 - 2,500 | Not Specified |
| Correlation Coefficient (r) | ≥ 0.9991 | ≥ 0.9949 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.2 ng/mL | Not Specified |
| Intra-day Precision (%RSD) | 1.0% - 4.9% | Within acceptable limits | Not Specified |
| Inter-day Precision (%RSD) | 1.8% - 8.7% | Within acceptable limits | Not Specified |
| Intra-day Accuracy (%) | 97.0% - 105.9% | Within acceptable limits | Not Specified |
| Inter-day Accuracy (%) | 97.5% - 102.9% | Within acceptable limits | Not Specified |
| Recovery (%) | Not Specified | Within acceptable limits | Not Specified |
References: Method A, Method B, Method C
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods.
Caption: Workflow for cross-validating two bioanalytical methods.
Conclusion
The selection of a bioanalytical method for Ticagrelor quantification depends on the specific requirements of the study, such as the required sensitivity (LLOQ), sample throughput (run time), and available equipment. The presented data indicates that highly sensitive and robust LC-MS/MS methods have been successfully validated for Ticagrelor in human plasma. When multiple methods are used, a rigorous cross-validation as outlined by regulatory guidelines is mandatory to ensure the integrity and comparability of the resulting pharmacokinetic data. The use of a stable isotope-labeled internal standard like this compound is a common practice to ensure high accuracy and precision by correcting for variability in sample processing and instrument response.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: i… [ouci.dntb.gov.ua]
- 5. fda.gov [fda.gov]
Validating Ticagrelor-d4 for Clinical Research: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of clinical research, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic data. For a critical antiplatelet agent like Ticagrelor (B1683153), the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount. This guide provides an objective comparison of Ticagrelor-d4 (a stable isotope-labeled internal standard) with a non-deuterated alternative, supported by experimental data from published studies.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.
The following tables summarize the performance characteristics of bioanalytical methods for Ticagrelor using either a deuterated internal standard ([2H7]-Ticagrelor) or a non-deuterated internal standard (Tolbutamide). It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison within a single study.
Table 1: Performance Characteristics with Deuterated Internal Standard ([2H7]-Ticagrelor) [1][2]
| Parameter | Result |
| Linearity Range | 2 - 5000 µg/L |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Intra-Assay Precision (%RSD) | < 13.4% |
| Inter-Assay Precision (%RSD) | < 19.9% |
| Intra-Assay Accuracy (%RE) | -8% to -11.5% |
| Inter-Assay Accuracy (%RE) | Not explicitly stated |
| Extraction Recovery | 63.5% (at LLOQ) |
| Matrix Effect | No significant matrix effect observed |
Table 2: Performance Characteristics with Non-Deuterated Internal Standard (Tolbutamide) [3]
| Parameter | Result |
| Linearity Range | 0.2 - 2500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9949 |
| Intra-Day Precision (%RSD) | ≤ 7.75% |
| Inter-Day Precision (%RSD) | ≤ 5.67% |
| Intra-Day Accuracy (%RE) | -4.87% to 1.75% |
| Inter-Day Accuracy (%RE) | -2.18% to 7.68% |
| Extraction Recovery | 99.2% - 105% |
| Matrix Effect | 102% - 110% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. The following sections outline the key experimental protocols for the validation of a bioanalytical method for Ticagrelor using an internal standard.
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly employed for the extraction of Ticagrelor from human plasma.
-
To 150 µL of plasma sample (calibrator, quality control, or unknown), add 320 µL of acetonitrile (B52724) containing the internal standard (e.g., [2H7]-Ticagrelor at 600 µg/L).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm to pellet the precipitated proteins.[2]
-
Transfer 350 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., acetonitrile/water (85:15; v/v; 0.1% formic acid)).[2]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) is common.[3][4][5]
-
Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is often employed.[4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is utilized, with negative mode often showing a higher response for Ticagrelor.[3]
-
MRM Transitions:
Method Validation Experiments
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).
-
Selectivity: Analyze at least six different blank human plasma samples to ensure no endogenous interferences at the retention times of Ticagrelor and the internal standard.[2]
-
Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration standards. The curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.[2]
-
Accuracy and Precision: Determine the intra- and inter-assay accuracy and precision by analyzing replicate quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on the same day and on different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[2]
-
Recovery: The extraction recovery of the analyte and the internal standard is determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at corresponding concentrations.[2]
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and the internal standard. This is done by comparing the peak areas of the analyte and IS in post-extraction spiked blank plasma from at least six different sources to the peak areas of the neat solutions at the same concentrations. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.[2]
-
Stability: Assess the stability of Ticagrelor in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Workflow
To better illustrate the relationships and processes involved in validating a bioanalytical method for Ticagrelor, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standard Selection for Ticagrelor Bioanalysis: Ticagrelor-d4 vs. a Structural Analog
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the validation of bioanalytical methods. This choice significantly impacts the accuracy, precision, and robustness of the assay. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, Ticagrelor-d4, versus a structural analog internal standard for the quantification of the antiplatelet agent Ticagrelor in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is widely considered the "gold standard" in quantitative bioanalysis.[1] A SIL IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical chemical nature allows it to mimic the analyte throughout the entire analytical process, including extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[2][3][4]
Structural analog internal standards, on the other hand, are compounds with a chemical structure similar to the analyte but not identical. While they can be a viable alternative when a SIL IS is unavailable or cost-prohibitive, their ability to compensate for analytical variability may not be as effective as that of a SIL IS.
Performance Comparison: this compound vs. Structural Analog IS
The following tables summarize the performance characteristics of bioanalytical methods for Ticagrelor using either a deuterated internal standard (Ticagrelor-d7, a close surrogate for this compound) or a structural analog internal standard (Tolbutamide). The data is compiled from separate studies but provides a basis for comparison.
Table 1: Bioanalytical Method Validation Parameters for Ticagrelor using a Deuterated Internal Standard (Ticagrelor-d7)
| Parameter | Result | Reference |
| Linearity Range | 2-1,500 ng/mL (r ≥ 0.9991) | [5] |
| LLOQ | 2 ng/mL | |
| Intra-day Precision | 1.0% to 4.9% | |
| Inter-day Precision | 1.8% to 8.7% | |
| Intra-day Accuracy | 97.0% to 105.9% | |
| Inter-day Accuracy | 97.5% to 102.9% | |
| Recovery | Not explicitly stated, but method fully validated | |
| Matrix Effect | Method fully validated with respect to matrix effect |
Table 2: Bioanalytical Method Validation Parameters for Ticagrelor using a Structural Analog Internal Standard (Tolbutamide)
| Parameter | Result | Reference |
| Linearity Range | 0.2–2,500 ng/mL (r² ≥ 0.9949) | |
| LLOQ | 0.2 ng/mL | |
| Intra-day Precision | ≤ 7.75% | |
| Inter-day Precision | ≤ 5.67% | |
| Intra-day Accuracy | -4.87% to 1.75% | |
| Inter-day Accuracy | -2.18% to 7.68% | |
| Extraction Recovery (Ticagrelor) | 99.2%–105% | |
| Extraction Recovery (IS) | 106 ± 2.34% | |
| Matrix Effect (Ticagrelor) | 102% to 110% | |
| Matrix Effect (IS) | 103 ± 1.88% |
Experimental Protocols
Method Using Deuterated Internal Standard (Ticagrelor-d7)
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: Phenomenex Luna® C18.
-
Mobile Phase: 0.1% formic acid in water-acetonitrile (20:80, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Transitions: Ticagrelor m/z 523.4 > 127.0; Ticagrelor-d7 m/z 530.4 > 127.0.
-
Method Using Structural Analog Internal Standard (Tolbutamide)
-
Sample Preparation: Simple protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).
-
Mobile Phase: Gradient acetonitrile-water mobile phase containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Negative electrospray ionization (ESI-).
-
Detection Mode: Selected reaction-monitoring (SRM).
-
Transitions: Ticagrelor m/z 521.11 → 361.10; Tolbutamide m/z 269.00 → 169.60.
-
Visualization of Experimental Workflow and Performance Comparison
The following diagrams illustrate the typical experimental workflow for bioanalysis and a logical comparison of the two types of internal standards.
Caption: A generalized workflow for the bioanalysis of Ticagrelor.
Caption: A logical comparison of this compound and a structural analog IS.
Conclusion
The choice of internal standard is a critical factor in developing a robust and reliable bioanalytical method for Ticagrelor. While a method using a structural analog like Tolbutamide can be validated to meet regulatory requirements and provide acceptable performance, a stable isotope-labeled internal standard such as this compound is theoretically superior. The key advantage of a SIL IS lies in its ability to more effectively compensate for matrix-induced ionization suppression or enhancement and variability in sample preparation, which is expected to lead to improved accuracy and precision.
For researchers, scientists, and drug development professionals, it is recommended to prioritize the use of a stable isotope-labeled internal standard like this compound to ensure the highest quality data for pharmacokinetic, bioequivalence, and other clinical studies. When a SIL IS is not feasible, a thoroughly validated method with a structural analog can be a suitable alternative, provided that a comprehensive validation is performed to demonstrate its performance and reliability.
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticagrelor-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
In the quantitative analysis of the antiplatelet agent Ticagrelor (B1683153) in biological matrices, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of the performance of Ticagrelor-d4, a deuterated analog of Ticagrelor, as an internal standard against other commonly used alternatives, supported by experimental data from published studies.
Comparison of Internal Standards for Ticagrelor Quantification
The use of a stable isotope-labeled internal standard, such as this compound ([2H7]-ticagrelor), is considered the gold standard in mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte, which ensures it behaves almost identically during extraction and ionization, leading to more accurate and precise results. Other compounds, such as tolbutamide (B1681337), have also been employed as internal standards in validated methods for Ticagrelor quantification.
Below is a summary of the accuracy and precision data from studies utilizing this compound and an alternative internal standard, tolbutamide.
| Internal Standard | Analyte | Concentration (µg/L) | Intra-Assay Precision (% RSD) | Intra-Assay Accuracy (% RE) | Inter-Assay Precision (% RSD) | Inter-Assay Accuracy (% RE) |
| [2H7]-Ticagrelor | Ticagrelor | 2 (LLOQ) | 13.4 | -8 | 19.9 | -11.5 |
| 8 | 5.4 | -4.5 | 9.9 | -1.6 | ||
| 800 | 3 | -2.8 | 4.9 | -3.9 | ||
| 3500 | 4.5 | -4 | 4.6 | -5.3 | ||
| Tolbutamide | Ticagrelor | 0.2 (LLOQ) | ≤ 7.75 | -4.87 to 1.75 | ≤ 5.67 | -2.18 to 7.68 |
| 0.5 (Low QC) | ||||||
| 200 (Medium QC) | ||||||
| 2000 (High QC) |
Data for [2H7]-Ticagrelor is adapted from Lagoutte-Renosi et al. (2021).[1][2][3] Data for Tolbutamide is adapted from a study on the simultaneous quantification of ticagrelor and its active metabolite.[4] RSD: Relative Standard Deviation; RE: Relative Error; LLOQ: Lower Limit of Quantification; QC: Quality Control.
The data indicates that both [2H7]-Ticagrelor and Tolbutamide can be used to develop accurate and precise methods for Ticagrelor quantification. The methods validated with both internal standards meet the typical acceptance criteria set by regulatory bodies like the FDA, which generally require precision (% RSD) to be within 15% and accuracy (% RE) to be within ±15% (20% for LLOQ).[1]
Experimental Protocols
Method Using [2H7]-Ticagrelor as Internal Standard
-
Sample Preparation: Protein precipitation. To a plasma sample, an appropriate amount of [2H7]-Ticagrelor internal standard solution is added, followed by a protein precipitating agent like acetonitrile (B52724). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatography: Reversed-phase liquid chromatography (LC) is typically used. A C18 column is common, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with formic acid).
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Ticagrelor and [2H7]-Ticagrelor are monitored.
Method Using Tolbutamide as Internal Standard
-
Sample Preparation: Similar to the method with this compound, protein precipitation with acetonitrile is a common extraction procedure. Tolbutamide is added as the internal standard prior to precipitation.
-
Chromatography: Reversed-phase LC with a C18 column and a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Tandem mass spectrometry with electrospray ionization (ESI) in negative mode is employed. The MRM transitions for Ticagrelor and Tolbutamide are monitored for quantification.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the therapeutic action of Ticagrelor, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. For the quantification of Ticagrelor, its deuterated analog, this compound, represents the ideal choice due to its ability to closely track the analyte's behavior throughout the analytical process. This leads to excellent accuracy and precision, as demonstrated in validated methods. While alternative internal standards like tolbutamide can also be used to develop reliable assays, the use of a stable isotope-labeled standard like this compound is generally preferred to minimize analytical variability and ensure the highest quality data for pharmacokinetic and other clinical studies.
References
- 1. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Linearity of Ticagrelor Calibration Curves: A Comparative Analysis of Internal Standards
In the bioanalysis of pharmaceuticals such as Ticagrelor (B1683153), establishing a linear calibration curve is fundamental to ensure the accuracy and reliability of quantitative results. The choice of an appropriate internal standard (IS) is critical in this process, as it compensates for variations in sample preparation and instrument response. This guide provides a comparative analysis of the linearity of calibration curves for Ticagrelor using its deuterated form, Ticagrelor-d4 (often represented by its close analogue Ticagrelor-d7 in available literature), against other commonly used internal standards.
Quantitative Data Summary
The following table summarizes the linearity of calibration curves for Ticagrelor from various studies, highlighting the internal standard used, the analytical method, the linear range, and the correlation coefficient (r²).
| Internal Standard | Analytical Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Ticagrelor-d7 | LC-MS/MS | Human Plasma | 2 - 1500 | ≥ 0.9991 | [1] |
| Ticagrelor-d7 | LC-MS/MS | Human Plasma | 2 - 1000 | Not Specified | [2] |
| d7-ZD6140 | LC-MS/MS | Human Plasma | 5 - 5000 | Not Specified | [3] |
| Tolbutamide | LC-MS/MS | Human Plasma | 0.2 - 2500 | ≥ 0.9956 | [4] |
| Rilpivirine | RP-HPLC | Human Plasma | 20 - 2000 | Not Specified | [5] |
| None | RP-HPLC | Human Plasma | 20,000 - 100,000 | 0.9992 | |
| None | RP-HPLC | Rat Plasma | 100 - 800 | 0.995 | |
| None | UV Spectroscopy | Bulk/Tablet | 5,000 - 30,000 | Not Specified | |
| None | UV Spectroscopy | Bulk | 2,000 - 10,000 | 0.999 |
Key Observations:
-
Deuterated Internal Standard: The use of a deuterated internal standard like Ticagrelor-d7 in LC-MS/MS methods consistently demonstrates excellent linearity over a wide concentration range, as indicated by a correlation coefficient of ≥ 0.9991. This is the preferred approach in bioanalysis due to the similar chemical and physical properties between the analyte and the IS, leading to better correction for matrix effects and extraction variability.
-
Alternative Internal Standards: Other non-deuterated internal standards, such as Tolbutamide, also yield good linearity (r² ≥ 0.9956) in LC-MS/MS methods. The choice of an alternative IS often depends on its commercial availability, cost, and chromatographic behavior relative to the analyte.
-
Methods without Internal Standards: Methods like RP-HPLC and UV spectroscopy, which sometimes do not employ an internal standard, can still achieve acceptable linearity. However, these methods may be more susceptible to variations in sample processing and injection volume, potentially affecting the overall precision and accuracy of the results. The linear range in these methods can vary significantly depending on the detector's sensitivity.
Experimental Protocols
The table below details the experimental methodologies for the determination of Ticagrelor, providing a basis for comparison of the conditions under which the linearity data were obtained.
| Parameter | Method 1 (with Ticagrelor-d7) | Method 2 (with Tolbutamide) | Method 3 (without IS) |
| Analytical Technique | LC-MS/MS | LC-MS/MS | RP-HPLC |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate | Protein Precipitation with acetonitrile (B52724) | Protein Precipitation with diethyl ether |
| Chromatographic Column | Phenomenex Luna® C18 | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) | Phenomenex C18 |
| Mobile Phase | 0.1% formic acid in water-acetonitrile (20:80, v/v) | Gradient of acetonitrile and water with 0.1% formic acid | Acetonitrile and methanol (B129727) (60:40% v/v) |
| Flow Rate | 0.2 mL/min | Not Specified | 1 mL/min |
| Detection | ESI-MS/MS (MRM mode) | ESI-MS/MS (Negative ion mode) | UV at 254 nm |
| Internal Standard | Ticagrelor-d7 | Tolbutamide | None |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for establishing the linearity of a calibration curve in a bioanalytical method for Ticagrelor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90‐mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Assessing the Stability of Ticagrelor-d4 Under Different Conditions: A Comparative Guide
This guide provides a comparative analysis of the stability of Ticagrelor-d4 under various stress conditions. While direct comparative stability data for this compound is not extensively published, the stability profile of its non-deuterated counterpart, Ticagrelor, serves as a reliable surrogate for this assessment. The data presented here is based on forced degradation studies of Ticagrelor, which are a standard method for evaluating the intrinsic stability of a drug substance. This information is crucial for researchers, scientists, and drug development professionals in ensuring the quality, efficacy, and safety of pharmaceutical products.
Comparative Stability Data
The stability of Ticagrelor was evaluated under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions. The following tables summarize the degradation of Ticagrelor under these different conditions, providing a quantitative comparison.
Table 1: Stability of Ticagrelor under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Degradation (%) |
| 0.1 N HCl | 80 | 2 | 12.5 |
| 0.1 N NaOH | 80 | 0.5 | 15.2 |
| Neutral (Water) | 80 | 2 | No degradation |
Table 2: Stability of Ticagrelor under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) / Exposure | Time (hours) | Degradation (%) |
| 30% H₂O₂ | Room Temperature | 24 | 18.7 |
| Thermal | 60 | 48 | No degradation |
| Photolytic | UV light (254 nm) | 24 | 8.3 |
Experimental Protocols
The data presented in this guide is based on established methods for forced degradation studies. A detailed methodology is provided below.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: A stock solution of Ticagrelor is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with 0.1 N hydrochloric acid (HCl) and refluxed at 80°C for 2 hours.
-
Alkaline Hydrolysis: The stock solution is treated with 0.1 N sodium hydroxide (B78521) (NaOH) and refluxed at 80°C for 30 minutes.
-
Neutral Hydrolysis: The stock solution is treated with water and refluxed at 80°C for 2 hours.
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug is kept in a hot air oven at 60°C for 48 hours.
-
Photolytic Degradation: The stock solution is exposed to UV light at 254 nm for 24 hours in a photostability chamber.
-
-
Sample Analysis: After the specified time, the stressed samples are diluted with a suitable mobile phase and analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Visualizing Experimental Workflow and Ticagrelor's Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the stability assessment and the signaling pathway of Ticagrelor.
Caption: Experimental workflow for forced degradation studies of Ticagrelor.
Caption: Signaling pathway of Ticagrelor's antiplatelet action.
Performance of Deuterated Ticagrelor as an Internal Standard in Bioanalysis: A Comparative Guide
A Note on Deuterated Standards: While this guide focuses on the performance of a deuterated internal standard for Ticagrelor, it is important to note that the most extensively documented and validated stable isotope-labeled internal standard in the scientific literature is Ticagrelor-d7 . Despite a thorough search, no specific performance data for Ticagrelor-d4 was found in peer-reviewed publications. Therefore, this guide will present the performance data and experimental protocols for Ticagrelor-d7 as the representative "gold standard" for the bioanalysis of Ticagrelor. The principles of using a stable isotope-labeled internal standard (SIL-IS) and the expected performance characteristics would be highly similar for this compound.
Objective Comparison of Internal Standards
For the quantitative bioanalysis of drugs like Ticagrelor using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest during sample preparation and analysis, thus compensating for variability.
Stable isotope-labeled internal standards, such as Ticagrelor-d7, are considered the gold standard. They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This allows them to be distinguished by the mass spectrometer while exhibiting nearly identical physicochemical properties, such as extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior effectively compensate for matrix effects, which are a common source of variability in bioanalytical methods.
Alternatives to SIL-IS include structural analogs. While they can be used, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.
Performance of Ticagrelor-d7 in Human Plasma
Numerous studies have validated the use of Ticagrelor-d7 as an internal standard for the quantification of Ticagrelor in human plasma. The data consistently demonstrates high accuracy and precision, meeting the stringent requirements of regulatory bodies like the FDA.
Data Summary
| Parameter | Performance of Ticagrelor with Ticagrelor-d7 IS | Biological Matrix | Reference |
| Linearity (Correlation Coefficient, r) | ≥ 0.9991 | Human Plasma | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Human Plasma | [1][2] |
| Intra-day Accuracy | 97.0% to 105.9% | Human Plasma | [1] |
| Inter-day Accuracy | 97.5% to 102.9% | Human Plasma | |
| Intra-day Precision (%CV) | 1.0% to 4.9% | Human Plasma | |
| Inter-day Precision (%CV) | 1.8% to 8.7% | Human Plasma | |
| Recovery | Not explicitly stated, but method fully validated | Human Plasma | |
| Matrix Effect | Method fully validated with respect to matrix effect | Human Plasma |
Experimental Protocols
Bioanalytical Method for Ticagrelor in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Ticagrelor in human plasma using Ticagrelor-d7 as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of human plasma, add the internal standard solution (Ticagrelor-d7).
-
Perform a one-step liquid-liquid extraction by adding ethyl acetate.
-
Vortex mix the sample to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Chromatographic Column: Phenomenex Luna® C18
-
Mobile Phase: 0.1% formic acid in water-acetonitrile (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: Not specified
-
Run Time: Approximately 2 minutes
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ticagrelor: m/z 523.4 > 127.0
-
Ticagrelor-d7 (IS): m/z 530.4 > 127.0
-
Visualizations
Metabolic Pathway of Ticagrelor
Ticagrelor is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites. The major active metabolite is AR-C124910XX, which is also a potent P2Y12 receptor antagonist.
Caption: Metabolic pathway of Ticagrelor.
Experimental Workflow for Ticagrelor Bioanalysis
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ticagrelor in a biological matrix.
Caption: Experimental workflow for Ticagrelor bioanalysis.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Ticagrelor-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ticagrelor (B1683153), the choice of an appropriate internal standard is a critical decision that underpins the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Ticagrelor-d4, against a non-isotopically labeled alternative, supported by experimental data from published literature. The evidence strongly supports the regulatory preference for stable isotope-labeled standards in quantitative bioanalysis.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline. These guidelines advocate for the use of a stable isotope-labeled internal standard (SIL-IS), like this compound, particularly for methods employing mass spectrometric detection.[1][2] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby providing the most effective correction for experimental variability.[2][3]
Performance Under the Microscope: Quantitative Comparison
The superiority of a deuterated internal standard in bioanalytical methods is evident through the comparison of key validation parameters. Below is a summary of performance data from published LC-MS/MS methods for Ticagrelor, one using a deuterated internal standard (Ticagrelor-d7, which is scientifically comparable to this compound for this purpose) and another using a non-deuterated structural analog (tolbutamide).
| Performance Parameter | Method with Deuterated Internal Standard (Ticagrelor-d7) | Method with Non-Deuterated Internal Standard (tolbutamide) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9991 | ≥ 0.9949 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | 1.0% to 4.9% | ≤ 7.75% |
| Inter-day Precision (%CV) | 1.8% to 8.7% | ≤ 5.67% |
| Intra-day Accuracy (%Bias) | -3.0% to 5.9% | -4.87% to 1.75% |
| Inter-day Accuracy (%Bias) | -2.5% to 2.9% | -2.18% to 7.68% |
| Extraction Recovery | Consistent and reproducible (data not specified) | 99.2%–105% |
| Matrix Effect | Effectively compensated (data not specified) | 102% to 110% |
Note: The data for the deuterated internal standard is based on a method using Ticagrelor-d7. Given the identical chemical structure and minor mass difference, the performance of this compound is expected to be equivalent.
While both methods demonstrate acceptable performance according to regulatory guidelines, the method employing the deuterated internal standard generally shows higher precision (lower %CV). The primary advantage of a SIL-IS lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery, which is not always fully reflected in the summarized validation data but is a key principle in bioanalysis.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are summaries of the experimental protocols from the compared methods.
Method 1: Ticagrelor Bioanalysis using a Deuterated Internal Standard (Ticagrelor-d7)
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: Phenomenex Luna® C18
-
Mobile Phase: 0.1% formic acid in water-acetonitrile (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Retention Times: Ticagrelor (1.03 min), Ticagrelor-d7 (1.02 min)
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Ticagrelor (m/z 523.4 > 127.0), Ticagrelor-d7 (m/z 530.4 > 127.0)
-
Method 2: Ticagrelor Bioanalysis using a Non-Deuterated Internal Standard (tolbutamide)[6][7]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) containing the internal standard.[6]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are unequivocally the preferred choice in regulatory bioanalysis. They offer superior accuracy and precision by closely mimicking the behavior of the analyte throughout the analytical process, thereby providing more effective compensation for experimental variability. While a carefully selected and rigorously validated structural analog can be a suitable alternative when a SIL-IS is not feasible, the experimental data and underlying scientific principles strongly support the use of deuterated standards like this compound as the gold standard for the bioanalysis of Ticagrelor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ticagrelor-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ticagrelor-d4, a deuterated analog of the antiplatelet drug Ticagrelor. While the safety data sheets (SDS) referenced primarily pertain to Ticagrelor, the disposal protocols are directly applicable to its deuterated form due to their chemical similarities.
Hazard Profile
Ticagrelor is classified as hazardous to the aquatic environment, with long-lasting effects[1][2][3]. Therefore, it is imperative that this compound and its deuterated form, this compound, are not disposed of via standard waste streams or poured down drains[1].
Key Hazard Statements:
-
H411: Toxic to aquatic life with long lasting effects[1].
-
H319: Causes serious eye irritation.
Step-by-Step Disposal Procedure
Adherence to the following steps will ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves.
-
A lab coat or other protective clothing.
2. Waste Collection and Segregation:
-
Solid Waste: All solid this compound waste, including unused or expired material and contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Packaging: Empty containers that held this compound must be treated as hazardous waste as they will retain product residue. These containers should be collected along with other solid waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
3. Spillage Management: In the event of a spill:
-
Avoid the generation of dust.
-
Wearing appropriate PPE, carefully collect the spilled material.
-
Transfer the spilled substance into a suitable container for disposal.
-
Clean the spillage area with water and collect the cleaning materials for disposal as hazardous waste.
-
Prevent the spill from entering drains or water courses.
4. Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through incineration by an accredited disposal contractor or a licensed hazardous material disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the collected hazardous waste. They will have established procedures with certified waste management vendors.
-
It is crucial to consult and comply with all local and national legislation regarding hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ticagrelor-d4
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Ticagrelor-d4 in a laboratory setting. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to ensure personal safety and operational integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[1][2] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing.[1][2] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1][2][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[1] |
Operational Plan for Handling
A systematic approach is essential for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a chemical fume hood or a glove box.
-
Decontamination Supplies: Ensure that a validated cleaning agent and spill kit are readily available.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated gowning area before entering the handling area.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within a containment device to minimize the risk of airborne particles.
-
Minimize Aerosol Generation: Use techniques and equipment that reduce the generation of dust and aerosols. Keep containers covered as much as possible.[1]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, coveralls, shoe covers, and cleaning materials, must be considered hazardous waste.
-
Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
2. Container Management:
-
Keep hazardous waste containers closed except when adding waste.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
3. Final Disposal:
-
Dispose of the hazardous waste through an approved incineration plant or a licensed hazardous waste disposal company, in accordance with local, state, or national legislation.[4][5]
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[1]
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
